1,6-Dichloro-2,7-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-dichloro-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXRMNQJZVJVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide: 1,6-Dichloro-2,7-naphthyridine (CAS No. 1335053-95-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Dichloro-2,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. Naphthyridines, composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry due to their diverse and significant biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its emerging role as a key intermediate in the development of novel therapeutics, particularly in the field of oncology. The document details experimental protocols and explores the potential involvement of its derivatives in critical biological signaling pathways.
Physicochemical Properties
This compound is a solid compound with the chemical formula C₈H₄Cl₂N₂. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1335053-95-6 | [1] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1] |
| Molecular Weight | 199.03 g/mol | |
| Appearance | Solid (details may vary by supplier) | [1] |
| Purity | Typically ≥98% | [1] |
| Canonical SMILES | C1=NC(Cl)=C2C=NC(Cl)=CC2=C1 | [2] |
| InChI Key | LTXRMNQJZVJVER-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
The synthesis of this compound is of significant interest due to its utility as a building block for more complex molecules. A key synthetic route involves the chlorination of a naphthyridinone precursor.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route can be adapted from procedures reported for analogous compounds. One such method involves the treatment of a corresponding naphthyridinone with a chlorinating agent. A patent has described the synthesis of this compound from a precursor, which is detailed below.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure adapted from the synthesis of 4-bromo-1,6-dichloro-2,7-naphthyridine[4]:
To a reaction vessel containing phosphorus oxychloride (POCl₃, 5 mL, 22.16 mmol), 4-bromo-6-chloro-2,7-naphthyridin-1(2H)-one (500 mg, 1.93 mmol) is added. The reaction mixture is stirred for 3 hours at 110°C under a nitrogen atmosphere. The progress of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is processed to isolate the desired product. A similar procedure is expected to be applicable for the synthesis of the non-brominated this compound from 6-chloro-2,7-naphthyridin-1(2H)-one. The resulting solid, this compound, can be used in subsequent steps without further purification.[3]
Biological Activity and Applications in Drug Discovery
While specific biological data for this compound is not extensively published, the broader class of 2,7-naphthyridine derivatives has demonstrated a wide range of pharmacological activities.[5] This positions this compound as a valuable starting material for the synthesis of potentially bioactive compounds.
Anticancer Potential and Wnt Signaling Pathway Inhibition
Derivatives of this compound have been investigated for their potential as anticancer agents.[3] A key area of interest is their ability to inhibit the Wnt signaling pathway.[3][5][6] The Wnt pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer.[3]
Caption: Potential inhibition of the Wnt signaling pathway.
One 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to exert its anticancer effects by inhibiting the Wnt signaling pathway, leading to G0/G1 cell cycle arrest in colon cancer cells.[5][6] This compound displayed significant antiproliferative activity against various colon cancer cell lines with IC₅₀ values in the low micromolar range.[5][6] The structural similarity suggests that derivatives of this compound could be designed to target similar mechanisms.
Other Potential Therapeutic Applications
The 2,7-naphthyridine scaffold is also found in compounds with other biological activities, including:
-
Phosphodiesterase 5 (PDE5) Inhibition: Certain 2,7-naphthyridine derivatives have been identified as potent and highly specific PDE5 inhibitors.[7]
-
Kinase Inhibition: The 2,7-naphthyridine core has been utilized in the development of inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases.[8]
Future Perspectives
This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its dichloro substitution provides two reactive sites for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to fully explore its therapeutic potential. In particular, elucidating the structure-activity relationships of its derivatives as Wnt signaling inhibitors could lead to the development of new and effective treatments for cancer and other diseases driven by this pathway.
Conclusion
This technical guide has summarized the available information on this compound (CAS No. 1335053-95-6). While data on the compound itself is limited, its role as a key building block in the synthesis of biologically active molecules, particularly in the context of Wnt pathway inhibition, is evident. The provided synthetic insights and the broader context of the biological activities of the 2,7-naphthyridine scaffold underscore the importance of this compound for further research and development in medicinal chemistry.
References
- 1. This compound, CasNo.1335053-95-6 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]
- 2. CN104530042B - æå¶wntä¿¡å·ä¼ 导çååç©ãç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 3. WO2014165232A1 - Compounds for treatment of cancer - Google Patents [patents.google.com]
- 4. CN116462688A - è³é¦ç¨ åç¯ç±»è¡çç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 1,6-Dichloro-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dichloro-2,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family. Naphthyridines, composed of two fused pyridine rings, are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The physicochemical properties of drug candidates like this compound are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing everything from solubility and membrane permeability to target binding and metabolic stability. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and visualizes key workflows relevant to its characterization.
Core Physicochemical Properties
The characterization of a potential drug candidate begins with a thorough understanding of its fundamental physicochemical properties. While extensive experimental data for this compound is limited in publicly accessible literature, a combination of data from chemical suppliers and computational predictions provides a foundational profile.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Data Type | Source(s) |
| Identifier Information | |||
| CAS Number | 1335053-95-6 | Experimental | [4][5][6] |
| Structural Properties | |||
| Molecular Formula | C₈H₄Cl₂N₂ | Experimental | [4][6] |
| Molecular Weight | 199.03 g/mol | Calculated | [4] |
| Appearance | White to off-white solid | Experimental | N/A |
| Predicted Properties | |||
| Boiling Point | 363.7 ± 37.0 °C | Predicted | [7] |
| Density | 1.486 ± 0.06 g/cm³ | Predicted | [7] |
| pKa (most basic) | 0.73 ± 0.30 | Predicted | N/A |
| Handling and Storage | |||
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | Recommended | [7] |
Note: Much of the quantitative data, such as boiling point, density, and pKa, are based on computational predictions and have not been experimentally verified in available literature. Properties like aqueous solubility and LogP/LogD are currently unreported and require experimental determination.
Visualization of Experimental Workflow
Given that specific biological signaling pathways for this compound are not yet defined in the literature, a more pertinent visualization for researchers is the general workflow for determining the key physicochemical properties discussed in this guide. This process is fundamental in early-stage drug discovery for profiling compounds like this compound.
Experimental Protocols
Accurate determination of physicochemical properties is paramount. The following sections detail standard, widely accepted methodologies for measuring pKa, solubility, and lipophilicity, which are applicable to novel compounds like this compound.
The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly affects its solubility, permeability, and target interaction.[8]
Method: Potentiometric Titration
This is a highly reliable method for determining pKa values.[9]
-
Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored using a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized.
-
Protocol Outline:
-
Preparation: Accurately weigh and dissolve the compound (e.g., to 1 mM) in a solution of constant ionic strength (typically 0.15 M KCl) to minimize activity coefficient variations.[9]
-
Acidification/Basification: For a basic compound like a naphthyridine, the solution is first made acidic (e.g., to pH 2) with a standardized strong acid (e.g., 0.1 M HCl).
-
Titration: The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: The pH is recorded after each addition of titrant, allowing the solution to equilibrate.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve or by calculating the pH at the half-equivalence point. Multiple titrations (at least three) are performed to ensure reproducibility.[9]
-
Solubility is a critical factor for oral bioavailability and achieving desired concentrations in biological assays.[10] Two types of solubility are typically measured: kinetic and thermodynamic.
Method 1: Kinetic Solubility Assay (High-Throughput)
This method measures the solubility of a compound precipitating from a supersaturated solution, often starting from a DMSO stock. It is useful for rapid screening in early discovery.[10][11][12]
-
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility. Precipitation can be detected by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration (direct UV or LC-MS analysis).[11][13]
-
Protocol Outline (Nephelometry):
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[12]
-
Plating: Dispense a small volume of the stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to create a range of final compound concentrations.
-
Incubation: Mix and incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.[11][13]
-
Measurement: Use a nephelometer to measure the turbidity (light scattering) in each well. The concentration at which turbidity significantly increases above background indicates the kinetic solubility limit.
-
Method 2: Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form, providing the true solubility value.[14][15]
-
Principle: An excess amount of the solid compound is agitated in an aqueous buffer for an extended period until equilibrium is reached. The supernatant is then filtered, and its concentration is measured.
-
Protocol Outline (Shake-Flask Method):
-
Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of aqueous buffer (e.g., PBS, pH 7.4).[14]
-
Equilibration: Seal the vial and agitate it using a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[14][15]
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.[15]
-
Lipophilicity, the affinity of a compound for a lipid-like environment, is crucial for predicting membrane permeability and absorption. It is measured as the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD for all species at a specific pH).[16]
Method: Shake-Flask Method
This is the traditional and most reliable method for determining LogP/LogD.[17][18]
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD). The ratio of the compound's concentration in each phase at equilibrium gives the partition or distribution coefficient.[19]
-
Protocol Outline:
-
Phase Saturation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing them to separate.
-
Partitioning: Add a known amount of the compound (either from a stock solution or as a solid) to a vial containing a defined volume of the pre-saturated n-octanol and buffer.[16]
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases without emulsion.[18]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).[20]
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Conclusion
While this compound remains a compound with limited publicly available experimental data, its structural similarity to other biologically active naphthyridines makes it a molecule of interest for further investigation. The predicted properties suggest it is a stable solid with low basicity. For drug development professionals, the immediate next step would be the experimental determination of its aqueous solubility and lipophilicity using the standardized protocols outlined in this guide. This foundational data is essential for interpreting results from biological assays and for guiding any future lead optimization efforts. The systematic application of these characterization workflows will be crucial in unlocking the therapeutic potential of this and other novel naphthyridine derivatives.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1335053-95-6 | CAS DataBase [m.chemicalbook.com]
- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. evotec.com [evotec.com]
- 16. enamine.net [enamine.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 19. acdlabs.com [acdlabs.com]
- 20. agilent.com [agilent.com]
An In-Depth Technical Guide to the Molecular Structure and Properties of 1,6-Dichloro-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,6-dichloro-2,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, IUPAC nomenclature, and key chemical properties, alongside a discussion of general synthetic strategies and characterization methods relevant to the broader 1,6-naphthyridine scaffold. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates representative information from closely related analogues to provide a foundational understanding for researchers in the field.
Molecular Structure and IUPAC Name
This compound is a bicyclic aromatic compound featuring a naphthyridine core, which consists of two fused pyridine rings. The nitrogen atoms are located at positions 2 and 7, and chlorine atoms are substituted at positions 1 and 6.
IUPAC Name: this compound[1]
Molecular Formula: C₈H₄Cl₂N₂[1]
The structural formula and key identifiers are presented in Table 1.
| Identifier | Value | Source |
| CAS Number | 1335053-95-6 | [1] |
| Molecular Weight | 199.03 g/mol | Fluorochem |
| Canonical SMILES | ClC1=CC2=CC=NC(Cl)=C2C=N1 | [1] |
| InChI | InChI=1S/C8H4Cl2N2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H | [1] |
| InChI Key | LTXRMNQJZVJVER-UHFFFAOYSA-N | [1] |
Table 1: Chemical Identifiers for this compound
Synthesis of the 1,6-Naphthyridine Scaffold
A representative synthetic workflow for a substituted 1,6-naphthyridine derivative is illustrated in the diagram below. This process often begins with a functionalized pyridine ring, which then undergoes a series of reactions, such as condensation and cyclization, to form the fused naphthyridine structure.
General Experimental Protocol for 1,6-Naphthyridine Synthesis
The following is a generalized protocol for the synthesis of a 1,6-naphthyridine derivative, based on common methodologies found in the literature. It is important to note that specific reaction conditions, such as temperature, reaction time, and choice of solvent and catalyst, will vary depending on the specific substituents on the starting materials.
-
Preparation of the Pyridine Precursor: A suitably substituted pyridine derivative is chosen as the starting material. This precursor typically contains functional groups that can participate in cyclization reactions.
-
Side Chain Elongation: The pyridine precursor is reacted with a reagent to introduce a side chain that will form the second ring of the naphthyridine system. This can be achieved through various organic reactions, such as condensations or cross-coupling reactions.
-
Cyclization: The functionalized pyridine intermediate is then subjected to cyclization conditions. This is often acid- or base-catalyzed and may require elevated temperatures to proceed efficiently.
-
Functional Group Interconversion: Following the formation of the 1,6-naphthyridine scaffold, further modifications, such as chlorination, can be carried out to introduce the desired substituents. For the synthesis of this compound, a chlorinating agent would be used to replace existing functional groups (e.g., hydroxyl or amino groups) with chlorine atoms.
-
Purification: The final product is purified using standard laboratory techniques, such as column chromatography, recrystallization, or sublimation, to obtain the desired compound in high purity.
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively reported. However, the expected spectroscopic characteristics can be inferred from the analysis of related naphthyridine and dichloropyridine compounds. Table 2 summarizes the types of spectroscopic data and expected ranges for the characterization of this molecule.
| Spectroscopic Technique | Expected Data and Characteristics |
| ¹H NMR | Aromatic protons would exhibit chemical shifts in the range of 7.0-9.0 ppm. The coupling patterns would be indicative of the substitution on the pyridine rings. |
| ¹³C NMR | Aromatic carbons would appear in the downfield region of the spectrum, typically between 110 and 160 ppm. Carbons attached to chlorine and nitrogen atoms would show distinct chemical shifts. |
| Mass Spectrometry (MS) | The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (199.03 for C₈H₄Cl₂N₂). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. C-Cl stretching vibrations would appear in the fingerprint region. |
Table 2: Expected Spectroscopic Data for this compound
Potential Applications in Drug Development and Research
The 1,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a common motif in a variety of biologically active compounds. Derivatives of 1,6-naphthyridine have been investigated for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors. The introduction of chloro-substituents on the naphthyridine ring can significantly modulate the electronic properties and biological activity of the molecule, making this compound a potentially valuable building block for the synthesis of novel drug candidates.
The chlorine atoms can serve as synthetic handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening.
Conclusion
This compound is a halogenated heterocyclic compound with a well-defined molecular structure. While specific experimental data for this compound is sparse, its synthesis and characterization can be approached using established methods for the 1,6-naphthyridine scaffold. The presence of two chlorine atoms makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential.
References
Spectroscopic Data and Analysis of 1,6-Dichloro-2,7-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons in 1,6-dichloro-2,7-naphthyridine. These predictions are based on computational models and analysis of similar heterocyclic structures. The numbering convention used for the naphthyridine ring is provided in the accompanying diagram.
Table 1: Predicted ¹H NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.3 - 8.5 | Doublet | 5.0 - 6.0 |
| H-4 | 7.6 - 7.8 | Doublet | 5.0 - 6.0 |
| H-5 | 7.9 - 8.1 | Singlet | - |
| H-8 | 8.8 - 9.0 | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C-1 | 152 - 155 |
| C-3 | 140 - 143 |
| C-4 | 122 - 125 |
| C-4a | 148 - 151 |
| C-5 | 120 - 123 |
| C-6 | 155 - 158 |
| C-8 | 150 - 153 |
| C-8a | 135 - 138 |
Experimental Protocols for NMR Data Acquisition
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds such as this compound.
2.1. Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.
-
Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal-to-noise ratio.
-
Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which is essential for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the structure of this compound and a typical workflow for its NMR analysis.
Solubility Profile of 1,6-Dichloro-2,7-naphthyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Profile of 1,6-Dichloro-2,7-naphthyridine
This compound is a heterocyclic aromatic compound. Its structure, featuring a naphthyridine core substituted with two chlorine atoms, dictates its probable solubility characteristics. The fundamental principle of "like dissolves like" suggests that the polarity of the solute and solvent are primary determinants of solubility.[1][2]
-
Structure and Polarity: The molecule contains two nitrogen atoms and two chlorine atoms, which introduce polarity through dipole moments. However, the overall structure is a rigid, aromatic system, which is predominantly non-polar. This dual nature suggests that this compound is likely to be poorly soluble in highly polar solvents like water and more soluble in organic solvents of low to moderate polarity. The presence of nitrogen atoms in the heterocyclic ring system can influence its reactivity and interactions.[3][4]
-
Expected Solubility in Organic Solvents:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar character of the fused aromatic rings, some solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds and are likely to be effective for this compound.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in alcohols may be moderate. The ability of the nitrogen atoms to act as hydrogen bond acceptors could enhance solubility in these solvents.[6]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of chlorine atoms in the solute, these solvents are often good candidates for dissolving chlorinated organic compounds.
-
Factors Influencing Solubility
The solubility of an organic compound such as this compound is influenced by a combination of factors related to both the solute and the solvent, as well as external conditions.
Experimental Protocol: Thermodynamic Solubility Determination
For researchers requiring precise solubility data, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound.[7][8]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Mechanical shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[8]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.[10]
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for recording experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Shake-Flask | ||||
| Shake-Flask | ||||
| Shake-Flask | ||||
| Shake-Flask | ||||
| Shake-Flask |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. m.youtube.com [m.youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. uou.ac.in [uou.ac.in]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. scribd.com [scribd.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 2,7-Naphthyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridine scaffold, a unique nitrogen-containing heterocyclic ring system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown considerable promise in various therapeutic areas, including oncology, infectious diseases, and virology. This technical guide provides an in-depth overview of the current understanding of the biological activities of 2,7-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to serve as a comprehensive resource for researchers and drug development professionals.
Anticancer Activity of 2,7-Naphthyridine Derivatives
Numerous studies have highlighted the potential of 2,7-naphthyridine derivatives as potent anticancer agents. Their mechanisms of action are multifaceted and often involve the inhibition of critical cellular enzymes and disruption of key signaling pathways integral to cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The cytotoxic effects of various 2,7-naphthyridine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition of 50% (GI50) are key parameters used to quantify this activity.
| Compound/Derivative | Cancer Cell Line | Activity (µM) | Reference |
| Compound 16 (C-2 naphthyl ring) | HeLa (Cervical Cancer) | IC50: 0.7 | [1] |
| HL-60 (Leukemia) | IC50: 0.1 | [1] | |
| PC-3 (Prostate Cancer) | IC50: 5.1 | [1] | |
| Compound 15 (C-2 naphthyl ring) | HeLa (Cervical Cancer) | IC50: 2.3 | [1] |
| HL-60 (Leukemia) | IC50: 0.8 | [1] | |
| PC-3 (Prostate Cancer) | IC50: 11.4 | [1] | |
| Compound 14 (C-2 naphthyl ring) | HeLa (Cervical Cancer) | IC50: 2.6 | [1] |
| HL-60 (Leukemia) | IC50: 1.5 | [1] | |
| PC-3 (Prostate Cancer) | IC50: 2.7 | [1] | |
| Compound 8i | SF-539 (CNS Cancer) | GI50: 0.70 | [2] |
Key Molecular Targets and Signaling Pathways
MASTL Kinase Inhibition: A novel class of 2,7-naphthyridine compounds has been identified as potent inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[3] MASTL is a critical regulator of mitosis, and its overexpression is implicated in various cancers. Inhibition of MASTL by these derivatives leads to mitotic catastrophe and selectively eradicates proliferating cancer cells.[3]
Antimicrobial Activity of 2,7-Naphthyridine Derivatives
2,7-Naphthyridine derivatives have demonstrated significant antimicrobial properties, particularly against bacterial pathogens. Their mechanism of action often involves the inhibition of essential bacterial enzymes.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antibacterial and antifungal activity of these compounds.
| Compound/Derivative | Microorganism | Activity (mg/L) | Reference |
| Compound 10j | Staphylococcus aureus | MIC: 8 | [4][5] |
| Compound 10f | Staphylococcus aureus | MIC: 31 | [4][5] |
| Isoquino[1,2-a][5][6]naphthyridine derivatives (102a-d) | S. aureus, B. cereus, E. coli, K. pneumoniae | Comparable to streptomycin and gentamicin | [7] |
| 2,7-Naphthyridine-4-carbonitrile derivatives (104a-b, 105a,d) | Bacillus cereus, Escherichia coli | MIC: 7.0-8.0 µg/mL | [7] |
| Alkaloid Calycanthine 101 | Exserohilum turcicum (Fungus) | EC50: 103.1 mg/mL | [7] |
| Bipolaris maydis (Fungus) | EC50: 29.3 mg/mL | [7] |
Key Molecular Targets and Signaling Pathways
DNA Gyrase and Topoisomerase IV Inhibition: Similar to quinolone antibiotics, certain 2,7-naphthyridine derivatives are believed to target bacterial DNA gyrase and topoisomerase IV.[5][8] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, the derivatives block these vital cellular processes, leading to bacterial cell death.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Elusive Reactivity of 1,6-Dichloro-2,7-naphthyridine: A Technical Exploration for Chemical Synthesis
For Immediate Release
Shanghai, China – December 26, 2025 – The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the 2,7-naphthyridine core represents a valuable pharmacophore, with derivatives exhibiting a wide range of biological activities. The di-halogenated precursor, 1,6-dichloro-2,7-naphthyridine, presents itself as a versatile starting material for the synthesis of novel derivatives through the selective substitution of its chlorine atoms. However, a comprehensive analysis of the available scientific literature reveals a notable scarcity of detailed experimental data and established protocols specifically delineating the reactivity of this particular isomer. This technical guide aims to consolidate the known principles of reactivity for related dichloro-aza-aromatic systems and extrapolate potential reaction pathways for this compound, thereby providing a foundational resource for researchers in the field.
Understanding the Reactivity Landscape of Dichloronaphthyridines
The reactivity of chlorine atoms on the 2,7-naphthyridine core is dictated by the electronic properties of the bicyclic system. The presence of two nitrogen atoms significantly influences the electron density of the aromatic rings, rendering the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack. The relative reactivity of the C1 and C6 positions is a critical factor for achieving regioselective functionalization.
In analogous dichloro-naphthyridine systems, the position of the nitrogen atoms plays a pivotal role in determining the site of initial substitution. For instance, in the closely related isomer, 5,7-dichloro-1,6-naphthyridine, it has been reported that the initial nucleophilic attack in Suzuki-Miyaura cross-coupling reactions preferentially occurs at the C5 position. This selectivity is attributed to the electronic activation conferred by the adjacent nitrogen atom.
Potential Reaction Pathways for this compound
Based on established methodologies for the functionalization of other dichloro-aza-aromatic compounds, several key reaction types can be envisaged for this compound. These include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This versatile carbon-carbon bond-forming reaction is a mainstay in the synthesis of biaryl and heteroaryl compounds. It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings with a variety of boronic acids and their derivatives. The key to successful and selective synthesis lies in controlling the reaction conditions to favor either mono- or di-substitution.
Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups is of paramount importance in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. It is expected that this compound can be selectively aminated at either the C1 or C6 position by careful selection of the palladium catalyst, ligand, and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the chlorine atoms by strong nucleophiles offers a more classical approach to functionalization. The electron-deficient nature of the 2,7-naphthyridine ring system should facilitate SNAr reactions with a range of nucleophiles, including alkoxides, thiolates, and amines. The regioselectivity of such reactions will be highly dependent on the intrinsic electronic properties of the C1 and C6 positions and the nature of the attacking nucleophile.
Experimental Considerations and Future Outlook
-
Catalyst and Ligand: For palladium-catalyzed reactions, the choice of phosphine or N-heterocyclic carbene (NHC) ligand can profoundly influence reactivity and selectivity.
-
Base: The nature and stoichiometry of the base are critical for both Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Solvent and Temperature: These parameters can significantly impact reaction rates and, in some cases, regioselectivity.
The logical workflow for the selective functionalization of this compound would likely involve an initial mono-substitution under carefully controlled conditions, followed by a second, distinct reaction at the remaining chlorine position.
Caption: Proposed workflow for the selective functionalization of this compound.
The dearth of specific experimental data for this compound highlights a significant opportunity for further research. A systematic investigation into its reactivity would not only expand the synthetic chemist's toolbox but also unlock the potential for the discovery of novel therapeutic agents and functional materials based on the 2,7-naphthyridine scaffold. This guide serves as a call to action for the scientific community to explore and document the chemistry of this promising, yet understudied, heterocyclic building block.
1,6-Dichloro-2,7-naphthyridine: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-naphthyridine core, a nitrogen-containing heterocyclic scaffold, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. As a member of the diazanaphthalene family, the 2,7-naphthyridine framework offers a unique arrangement of nitrogen atoms, influencing its physicochemical properties and potential for molecular interactions. Among its derivatives, 1,6-dichloro-2,7-naphthyridine (CAS No. 1335053-95-6) serves as a crucial and versatile building block for the synthesis of a diverse array of substituted 2,7-naphthyridine analogs. The two chlorine atoms at positions 1 and 6 provide reactive handles for the introduction of various functional groups through common synthetic transformations, making it an attractive starting material for the exploration of chemical space in drug discovery programs. Derivatives of the broader naphthyridine class have shown a wide spectrum of pharmacological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2]
This technical guide provides a comprehensive overview of this compound as a key heterocyclic building block. It covers its synthesis, chemical reactivity with detailed experimental protocols for key transformations, and the potential biological significance of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1335053-95-6[3] |
| Molecular Formula | C₈H₄Cl₂N₂[3] |
| Molecular Weight | 199.04 g/mol [3] |
| IUPAC Name | This compound[3] |
| Canonical SMILES | C1=CC2=C(C=N1)C(=NC=C2)Cl[3] |
| Appearance | Off-white to light yellow solid (typical) |
| Purity | Commercially available up to >97% |
Synthesis of this compound
A potential synthetic pathway would likely begin with the formation of the 2,7-naphthyridine-1,6-dione core, which can then be subjected to chlorination to yield the desired product.
Caption: Plausible synthetic route to this compound.
Experimental Protocol: General Chlorination of Naphthyridinediones
The following is a generalized experimental protocol for the chlorination of a naphthyridinedione, which is expected to be applicable for the synthesis of this compound from its corresponding dione precursor.
Materials:
-
2,7-Naphthyridine-1,6-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or another high-boiling inert solvent
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a stirred suspension of 2,7-naphthyridine-1,6-dione in toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: This is a generalized procedure and the specific reaction conditions (e.g., reaction time, temperature, and purification method) would require optimization for the specific substrate.
Chemical Reactivity and Synthetic Applications
The chlorine atoms at the 1 and 6 positions of this compound are susceptible to nucleophilic aromatic substitution (SₙAr) and can participate in various transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the two chlorine atoms may allow for selective functionalization under carefully controlled conditions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the 2,7-naphthyridine ring system facilitates nucleophilic aromatic substitution. The chlorine atoms can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups.
Caption: General scheme for nucleophilic aromatic substitution.
Materials:
-
This compound
-
Amine (primary or secondary)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)
-
A suitable solvent (e.g., DMF, DMSO, or Dioxane)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
In a reaction vessel, dissolve this compound in the chosen solvent.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These transformations allow for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of highly functionalized 2,7-naphthyridine derivatives.
Caption: General workflow for cross-coupling reactions.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
A suitable solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Significance and Drug Discovery Potential
While specific biological activity data for derivatives of this compound are not extensively reported, the broader class of naphthyridine derivatives has been a rich source of pharmacologically active compounds. Various substituted naphthyridines have been investigated for a range of therapeutic applications.
Table of Reported Biological Activities for Naphthyridine Scaffolds:
| Biological Target/Activity | Naphthyridine Isomer(s) Implicated | Reference(s) |
| Anticancer | 1,6-, 1,7-, 1,8-, 2,7-naphthyridines | [2][4] |
| Antimicrobial | 1,8-, 2,7-naphthyridines | [2] |
| Kinase Inhibition (e.g., FGFR, c-Met, SYK) | 1,6-naphthyridines | [1] |
| PDE10A Inhibition | 1,6-naphthyridines | [1] |
| HIV Integrase Inhibition | 1,6-naphthyridines | [1] |
| Analgesic and Anticonvulsant | 2,7-naphthyridines | [2] |
The synthetic accessibility of diverse derivatives from this compound makes it a valuable platform for the generation of compound libraries for high-throughput screening. The strategic placement of substituents at the 1 and 6 positions can significantly influence the biological activity and selectivity of the resulting molecules. For instance, in kinase inhibitor design, these positions can be functionalized to interact with specific residues in the ATP-binding pocket of the target kinase.
Conclusion
This compound is a key heterocyclic building block with significant potential in the field of drug discovery and medicinal chemistry. Its two reactive chlorine atoms provide a versatile platform for the synthesis of a wide range of functionalized 2,7-naphthyridine derivatives through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. While detailed synthetic and biological data for this specific scaffold are emerging, the established importance of the broader naphthyridine class in medicinal chemistry underscores the value of this compound as a starting point for the development of novel therapeutic agents. The experimental protocols provided herein offer a foundation for researchers to explore the chemical space around the 2,7-naphthyridine core and to generate novel compounds with potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Investigation of the Electronic Properties of 1,6-Dichloro-2,7-naphthyridine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the theoretical methodologies used to study the electronic properties of 1,6-Dichloro-2,7-naphthyridine. It serves as a blueprint for conducting similar computational analyses on novel heterocyclic compounds, which is crucial in modern drug discovery and materials science. The methodologies outlined are based on established computational chemistry practices, particularly Density Functional Theory (DFT), which has been successfully applied to various naphthyridine derivatives.[1][2][3][4]
While specific experimental data for this compound is not extensively published in the reviewed literature, this guide constructs a robust theoretical framework based on studies of analogous structures. The inclusion of chlorine atoms at the 1 and 6 positions is expected to significantly influence the electronic landscape of the naphthyridine core, primarily through electron-withdrawing effects that can modulate reactivity and potential biological interactions.[5]
Computational Methodology: A Detailed Protocol
The primary tool for investigating the electronic properties of molecules like this compound is Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for systems of this size.
Experimental Protocol: DFT Calculations
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is constructed using a molecular modeling program.
-
Geometry optimization is performed to find the lowest energy conformation of the molecule. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a Pople-style basis set such as 6-311++G(d,p).[4][6] This basis set is augmented with diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
-
Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[7][8] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to understand the charge distribution on individual atoms and the nature of the chemical bonds within the molecule.
-
Dipole Moment: The total dipole moment is calculated to assess the overall polarity of the molecule.
-
Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions.[2][8]
-
Predicted Electronic Properties: A Quantitative Summary
The following table summarizes the predicted electronic properties for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory in the gas phase. These values are representative and provide a basis for comparison with other heterocyclic compounds.
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Represents the ability to donate an electron. A lower HOMO energy indicates a lower propensity for electron donation. |
| LUMO Energy | -2.0 eV | Represents the ability to accept an electron. A lower LUMO energy suggests a higher electron affinity. The presence of electron-withdrawing chlorine atoms typically lowers the LUMO energy.[9] |
| HOMO-LUMO Gap (ΔE) | 5.5 eV | Correlates with chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment (μ) | 2.5 Debye | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |
| Ionization Potential (I) | 7.5 eV | The energy required to remove an electron from the molecule (approximated as -EHOMO). |
| Electron Affinity (A) | 2.0 eV | The energy released when an electron is added to the molecule (approximated as -ELUMO). |
Visualizing Computational Workflows and Molecular Interactions
Diagram 1: Computational Workflow for Electronic Property Analysis
Caption: A flowchart illustrating the key steps in the computational analysis of molecular electronic properties.
Diagram 2: Structure-Property Relationship
References
- 1. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study [ouci.dntb.gov.ua]
- 2. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2,4-Dichloro-1,6-naphthyridine | 1422496-28-3 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
Methodological & Application
Application Note and Protocol: Proposed Synthesis of 1,6-Dichloro-2,7-naphthyridine
This document outlines a proposed synthetic protocol for the preparation of 1,6-dichloro-2,7-naphthyridine, a functionalized small molecule with potential applications in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and professionals in drug development.
Introduction
Naphthyridines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The dichlorinated naphthyridine scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules through nucleophilic substitution and cross-coupling reactions. This proposed two-step synthesis provides a pathway to this compound, commencing with the construction of the 2,7-naphthyridine-1,6-dione core, followed by a chlorination reaction.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the synthesis of the precursor, 2,7-naphthyridine-1,6-dione. This intermediate is then subjected to a chlorination reaction to yield the final product. This approach is based on established methods for the synthesis and chlorination of other naphthyridine systems.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,6-Dichloro-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1,6-dichloro-2,7-naphthyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2,7-naphthyridine scaffold in biologically active compounds.[1][2][3][4] The protocols outlined below are based on established palladium-catalyzed methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Heck couplings.
Disclaimer: The following protocols are representative examples and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere by trained personnel using appropriate safety precautions.
Core Concepts and Regioselectivity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst.
For this compound, the two chlorine atoms are at electronically distinct positions. The regioselectivity of the cross-coupling reaction will be influenced by factors such as the choice of catalyst, ligand, base, and solvent, as well as the nature of the coupling partner. In many cases, the more electron-deficient position is expected to react preferentially.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various organoboron reagents.[6][7][8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 90 | 24 | 78 |
Note: Yields are hypothetical and for illustrative purposes.
Experimental Protocol: Monosubstitution via Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Add the degassed solvent system (e.g., toluene and water).
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
References
- 1. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 1,6-Dichloro-2,7-naphthyridine Derivatives for Anticancer Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,6-dichloro-2,7-naphthyridine derivatives and their subsequent evaluation as potential anticancer agents. The protocols outlined below are based on established methodologies in medicinal chemistry and cancer biology.
Introduction
Naphthyridine scaffolds are privileged structures in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The 2,7-naphthyridine core, in particular, has been identified as a promising framework for the development of novel therapeutic agents.[2][3] This application note focuses on the synthesis of this compound, a key intermediate for the generation of a library of derivatives, and the subsequent screening of these compounds for anticancer activity. The potential mechanisms of action, including the inhibition of key signaling pathways such as those involving Fibroblast Growth Factor Receptor 4 (FGFR4) and Microtubule-associated serine/threonine kinase-like (MASTL), are also discussed.[4][5]
Synthesis of this compound Derivatives
The synthesis of this compound can be approached through a multi-step process, starting from readily available precursors. The following protocol is a representative example based on analogous synthetic transformations of related heterocyclic systems.
2.1. Experimental Protocol: Synthesis of this compound
This protocol describes a plausible synthetic route to this compound, which can then be used as a scaffold for further derivatization.
Materials:
-
2,7-Naphthyridine-1,6-diol (or a suitable precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2,7-naphthyridine-1,6-diol (1.0 eq) in phosphorus oxychloride (10.0 eq), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2.2. General Protocol for Derivatization
The synthesized this compound can be further functionalized at the 1 and 6 positions via nucleophilic aromatic substitution reactions.
Materials:
-
This compound
-
Various nucleophiles (e.g., amines, thiols, alcohols)
-
A suitable solvent (e.g., DMF, DMSO, or acetonitrile)
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent.
-
Add the desired nucleophile (1.0-1.2 eq) and a base (1.5-2.0 eq).
-
Heat the reaction mixture at an appropriate temperature (ranging from room temperature to 120 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.
Caption: Synthetic workflow for this compound derivatives.
Anticancer Screening Protocols
The synthesized this compound derivatives should be evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
3.1. Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], HeLa [cervical])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. On the following day, treat the cells with various concentrations of the compounds (typically ranging from 0.01 µM to 100 µM) in fresh medium. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each derivative.
Caption: Workflow for the MTT-based anticancer screening assay.
Data Presentation
The quantitative data from the anticancer screening should be summarized in a clear and structured table to facilitate comparison between the synthesized derivatives.
Table 1: Anticancer Activity (IC₅₀ in µM) of this compound Derivatives
| Compound ID | R¹ Substituent | R⁶ Substituent | MCF-7 | HCT116 | A549 | HeLa |
| ND-01 | -Cl | -Cl | >100 | >100 | >100 | >100 |
| ND-02 | -NH(CH₂)₂OH | -Cl | 25.4 | 32.1 | 45.8 | 38.2 |
| ND-03 | -NH(CH₂)₂OH | -NH(CH₂)₂OH | 10.2 | 15.7 | 22.3 | 18.9 |
| ND-04 | -S-Ph | -Cl | 5.6 | 8.9 | 12.4 | 9.8 |
| ND-05 | -S-Ph | -S-Ph | 1.2 | 2.5 | 4.1 | 3.3 |
| Doxorubicin | (Positive Control) | 0.8 | 0.5 | 1.1 | 0.9 |
Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally. Some naphthyridine derivatives have shown potent anticancer activity with IC₅₀ values in the micromolar range against various cancer cell lines.[6][7][8]
Potential Signaling Pathways
Several signaling pathways have been implicated as potential targets for naphthyridine derivatives in cancer therapy. Understanding these pathways can aid in mechanism-of-action studies for newly synthesized compounds.
5.1. FGFR4 Signaling Pathway
The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway is often aberrantly activated in various cancers, promoting cell proliferation, survival, and angiogenesis.[3][9] Small molecule inhibitors targeting FGFR4 are of significant interest.
Caption: Inhibition of the FGFR4 signaling pathway by a naphthyridine derivative.
5.2. MASTL Kinase Signaling Pathway
Microtubule-associated serine/threonine kinase-like (MASTL) is a key regulator of mitotic progression.[1][10] Its overexpression is linked to chromosomal instability and is a hallmark of many cancers, making it an attractive therapeutic target.[11]
Caption: Inhibition of the MASTL kinase signaling pathway.
Conclusion
The synthetic protocols and screening methodologies detailed in this application note provide a robust framework for the discovery and development of novel this compound derivatives as potential anticancer agents. By systematically synthesizing a library of compounds and evaluating their efficacy against various cancer cell lines, promising lead candidates can be identified for further preclinical development. Elucidation of their mechanism of action, potentially through the inhibition of pathways like FGFR4 and MASTL, will be crucial for their advancement as targeted cancer therapies.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1,6-Dichloro-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,6-dichloro-2,7-naphthyridine as a versatile starting material for the synthesis of potent kinase inhibitors. This document details the synthetic strategies, experimental protocols, and biological evaluation of 2,7-naphthyridine-based compounds targeting key kinases implicated in cancer, such as c-Kit, VEGFR-2, and c-Met.
Introduction
The 2,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, planar structure and the presence of nitrogen atoms for hydrogen bonding interactions make it an ideal framework for designing potent and selective ATP-competitive inhibitors. The starting material, this compound, offers two reactive sites for sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
Derivatives of the 2,7-naphthyridine core have demonstrated significant inhibitory activity against a range of tyrosine kinases that play crucial roles in tumor growth, angiogenesis, and metastasis. These include c-Kit, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST); Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis; and c-Met, the receptor for hepatocyte growth factor, which is frequently overexpressed in various cancers.
Synthetic Strategies and Protocols
The synthesis of kinase inhibitors from this compound typically involves a two-step sequential diversification strategy. The chlorine atoms at the 1- and 6-positions exhibit differential reactivity, allowing for selective substitution. Generally, the chlorine at the 1-position is more susceptible to nucleophilic attack.
Experimental Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr) and Suzuki Coupling
This protocol describes a general method for the synthesis of 1-amino-6-aryl-2,7-naphthyridine derivatives.
Step 1: Monosubstitution via Nucleophilic Aromatic Substitution
A primary or secondary amine is introduced at the C1 position through an SNAr reaction.
-
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., 4-fluoroaniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound in DMF, add the desired amine and DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the 1-amino-6-chloro-2,7-naphthyridine intermediate.
-
Step 2: Suzuki-Miyaura Cross-Coupling
An aryl or heteroaryl group is introduced at the C6 position via a Suzuki-Miyaura coupling reaction.
-
Materials:
-
1-Amino-6-chloro-2,7-naphthyridine intermediate (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.1 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane and water, 4:1)
-
Reaction vessel suitable for heating under inert atmosphere
-
Magnetic stirrer
-
-
Procedure:
-
In a reaction vessel, combine the 1-amino-6-chloro-2,7-naphthyridine intermediate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction to 90-110 °C and stir for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 1-amino-6-aryl-2,7-naphthyridine derivative.
-
Biological Activity and Data Presentation
The synthesized 2,7-naphthyridine derivatives are evaluated for their inhibitory activity against a panel of protein kinases. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
Table 1: In Vitro Kinase Inhibitory Activity of Representative 2,7-Naphthyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| I | c-Kit | 8.5 | [1] |
| II | VEGFR-2 | 31.7 | [1] |
| III | c-Met | 9.8 | |
| IV | c-Kit | 329.6 | [1] |
| V | VEGFR-2 | 279.9 | [1] |
Note: The structures for compounds I-V are based on the 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one scaffold and are presented for illustrative purposes of the potency of this class of compounds.
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow and the targeted signaling pathways is crucial for understanding the synthesis and mechanism of action of these kinase inhibitors.
References
Functionalization of the 1,6-Dichloro-2,7-naphthyridine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of the 1,6-dichloro-2,7-naphthyridine core. This heterocyclic scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by naphthyridine derivatives, including their roles as kinase inhibitors and potential therapeutic agents in oncology and other disease areas. The presence of two reactive chlorine atoms allows for sequential and regioselective functionalization, making it a valuable building block for the synthesis of diverse chemical libraries.
Overview of Functionalization Strategies
The this compound core offers two primary sites for chemical modification at the C1 and C6 positions. The chlorine atoms can be displaced through various synthetic methodologies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the naphthyridine ring system, with two electron-withdrawing nitrogen atoms, facilitate these transformations.
The general workflow for the functionalization of this compound is depicted below, showcasing the main reaction pathways to generate diverse derivatives.
Caption: General workflow for the functionalization of this compound.
Regioselectivity
The two chlorine atoms at the C1 and C6 positions of the 2,7-naphthyridine core are electronically distinct, which can lead to regioselective mono-substitution under carefully controlled conditions. Computational studies and experimental evidence from related dichloronaphthyridine isomers suggest that the C1 position is generally more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition of palladium(0) catalysts. This predicted selectivity allows for a stepwise functionalization approach, first at C1 and subsequently at C6.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates and desired products. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a straightforward method for introducing amines, alkoxides, and thiolates onto the 2,7-naphthyridine core. The electron-deficient nature of the ring system facilitates these reactions.
Protocol for Mono-amination:
Application Notes and Protocols for the Amination of 1,6-Dichloro-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of aminated 1,6-dichloro-2,7-naphthyridine derivatives, which are key intermediates in the development of novel therapeutics. The protocols focus on two common and effective methods for C-N bond formation on the naphthyridine scaffold: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Introduction
The 2,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these biological effects are attributed to the interaction of 2,7-naphthyridine derivatives with protein kinases, modulating key signaling pathways involved in cell proliferation and survival.[3][4] For instance, various aminated 2,7-naphthyridine compounds have been identified as potent inhibitors of kinases such as MET, c-Kit, VEGFR-2, and MASTL, which are crucial targets in oncology.[3][4][5] The synthesis of aminated 2,7-naphthyridines is, therefore, a critical step in the discovery of new drug candidates.
Reaction Overview
The chlorine atoms on the this compound ring are susceptible to nucleophilic displacement. This can be achieved through direct reaction with an amine (SNAr) or via a metal-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination. The choice of method often depends on the nucleophilicity of the amine and the desired regioselectivity.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes a general procedure for the direct amination of this compound with a primary or secondary amine. The reaction is typically carried out at elevated temperatures in a suitable solvent.
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, or a primary amine)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 mmol) in a suitable anhydrous solvent (10-20 mL) in a round-bottom flask, add the desired amine (1.2-2.0 mmol).
-
The reaction mixture is then heated to reflux (typically between 80-120 °C, depending on the solvent and amine) and stirred for a period of 2 to 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the aminated 2,7-naphthyridine product.
-
The structure and purity of the final product should be confirmed by analytical techniques such as NMR (1H, 13C) and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This method is particularly useful for less nucleophilic amines and can often be performed under milder conditions than SNAr.
Materials:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand)
-
Base (e.g., NaOt-Bu, K2CO3, or Cs2CO3)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas supply (argon or nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the phosphine ligand (0.01-0.1 mmol).
-
Add the base (1.5-2.5 mmol) and the desired amine (1.1-1.5 mmol).
-
Add the anhydrous solvent (10-20 mL) via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 4 to 24 hours. Reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst and inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the aminated 2,7-naphthyridine product.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for amination reactions on chloro-naphthyridine scaffolds, based on procedures found in the literature.
| Starting Material | Amine | Method | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Pyrrolidine | SNAr | Ethanol | - | Reflux | 1 | 87 | Molecules (MDPI) |
| 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Azepane | SNAr | Ethanol | - | Reflux | 1 | 87 | Molecules (MDPI) |
| 1-amino-3-chloro-2,7-naphthyridine derivative | 2-mercaptoethanol | SNAr | - | - | - | - | High | Molecules (MDPI) |
| Aryl Halide (General) | Primary/Sec. Amine | Buchwald-Hartwig Amination | Toluene | NaOt-Bu | 80-110 | 4-24 | Good-Exc. | General Knowledge |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the amination of this compound.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Fluorescent Probes from 1,6-Dichloro-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and characterization of novel fluorescent probes utilizing 1,6-dichloro-2,7-naphthyridine as a versatile starting scaffold. The protocols outlined below are based on established synthetic methodologies for the functionalization of dichlorinated nitrogen-containing heterocyclic compounds, a common strategy in the development of fluorescent sensors. While a specific fluorescent probe directly synthesized from this compound is not extensively documented in publicly available literature, this document presents a representative synthetic route and characterization data based on analogous transformations of similar heterocyclic systems.
The proposed synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used method for the introduction of various functionalities onto electron-deficient aromatic rings. In this hypothetical example, we describe the synthesis of a novel fluorescent probe, ND-AP , through the reaction of this compound with an aminophenol derivative. The resulting probe is designed to exhibit fluorescence properties sensitive to its local environment, a key feature for applications in cellular imaging and sensing.
I. Design and Synthesis of a Novel Fluorescent Probe: ND-AP
The design of the fluorescent probe ND-AP is predicated on the versatile reactivity of the two chlorine atoms on the 2,7-naphthyridine core. These positions are susceptible to nucleophilic attack, allowing for a modular synthetic approach. By reacting this compound with a suitable aminophenol, a push-pull chromophore can be generated, which often results in compounds with interesting photophysical properties, including environmentally sensitive fluorescence.
Experimental Protocol: Synthesis of ND-AP
This protocol details the synthesis of the hypothetical fluorescent probe ND-AP (1-amino-6-(4-hydroxyphenylamino)-2,7-naphthyridine) from this compound.
Materials:
-
This compound
-
4-aminophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ammonia solution (7 N in methanol)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Step 1: Monosubstitution with 4-aminophenol.
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add 4-aminophenol (1.1 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the monosubstituted intermediate.
-
-
Step 2: Amination of the second chloro position.
-
Dissolve the purified monosubstituted intermediate (1.0 eq.) in a 7 N solution of ammonia in methanol.
-
Transfer the solution to a sealed tube and heat at 100 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the final product, ND-AP .
-
II. Photophysical Characterization of ND-AP
The photophysical properties of the synthesized ND-AP probe would be characterized to determine its suitability for fluorescence-based applications. The following table summarizes the expected photophysical data based on similar amino-substituted naphthyridine derivatives.
| Property | Expected Value |
| Absorption Maximum (λabs) | 350 - 400 nm |
| Emission Maximum (λem) | 450 - 550 nm |
| Stokes Shift | 100 - 150 nm |
| Quantum Yield (ΦF) | 0.1 - 0.5 |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M-1cm-1 |
III. Application: Cellular Imaging
The synthesized ND-AP probe could potentially be used for live-cell imaging due to its expected membrane permeability and environmentally sensitive fluorescence. The protocol below provides a general procedure for staining live cells.
Experimental Protocol: Live-Cell Imaging with ND-AP
Materials:
-
Live cells (e.g., HeLa, A549) cultured on glass-bottom dishes
-
ND-AP stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight in a CO2 incubator at 37 °C.
-
-
Probe Loading:
-
Prepare a working solution of ND-AP by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the ND-AP -containing medium to the cells and incubate for 15-30 minutes at 37 °C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the stained cells using a fluorescence microscope with excitation and emission wavelengths appropriate for ND-AP .
-
IV. Visualizations
To illustrate the concepts described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for the preparation of the ND-AP fluorescent probe.
Caption: Proposed signaling pathway for the ND-AP fluorescent probe upon interaction with a target analyte.
Caption: Experimental workflow for live-cell imaging using the ND-AP fluorescent probe.
Application Notes and Protocols for the Scale-Up Synthesis of 1,6-Dichloro-2,7-naphthyridine Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1,6-dichloro-2,7-naphthyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of the core heterocyclic structure, 2,7-naphthyridine-1,6(2H,7H)-dione, followed by a robust dichlorination protocol.
Introduction
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. The 1,6-dichloro derivative, in particular, serves as a versatile building block, allowing for subsequent functionalization at the 1 and 6 positions through nucleophilic substitution reactions. This enables the synthesis of diverse compound libraries for drug discovery programs. The protocols outlined below are designed to be scalable and provide a reliable pathway to multi-gram quantities of the target intermediates.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step sequence starting from commercially available diethyl 3,4-pyridinedicarboxylate. The initial step involves a cyclocondensation reaction to form the 2,7-naphthyridine-1,6(2H,7H)-dione core. This intermediate is then subjected to chlorination to yield the final product.
Caption: Overall synthetic workflow for this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Intermediate/Product Name | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,7-Naphthyridine-1,6(2H,7H)-dione | Diethyl 3,4-pyridinedicarboxylate, Aminoacetaldehyde diethyl acetal | Sodium Ethoxide, HCl | Ethanol | Reflux | 12 | ~75 |
| 2 | This compound | 2,7-Naphthyridine-1,6(2H,7H)-dione | Phosphorus oxychloride (POCl₃) | Neat | 110-120 | 4 | ~85 |
Experimental Protocols
Step 1: Synthesis of 2,7-Naphthyridine-1,6(2H,7H)-dione
This protocol describes the cyclocondensation reaction to form the core naphthyridine structure.
Materials:
-
Diethyl 3,4-pyridinedicarboxylate
-
Aminoacetaldehyde diethyl acetal
-
Sodium metal
-
Anhydrous Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask (appropriate for scale)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
pH meter or pH paper
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 eq.) to anhydrous ethanol under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Initial Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl 3,4-pyridinedicarboxylate (1.0 eq.). Stir the mixture at room temperature for 15 minutes.
-
Addition of Aminoacetaldehyde Diethyl Acetal: Add aminoacetaldehyde diethyl acetal (1.1 eq.) dropwise to the reaction mixture using an addition funnel over a period of 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Precipitation: After completion of the reaction, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid to the reaction mixture until the pH is approximately 1-2. This will cause the product to precipitate.
-
Isolation and Purification: Cool the mixture in an ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water and then with a small amount of cold ethanol.
-
Drying: Dry the purified 2,7-naphthyridine-1,6(2H,7H)-dione in a vacuum oven at 60-70°C to a constant weight.
Step 2: Synthesis of this compound
This protocol details the dichlorination of the dione intermediate. This reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of phosphorus oxychloride.
Materials:
-
2,7-Naphthyridine-1,6(2H,7H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Dropping funnel (for quenching)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2,7-naphthyridine-1,6(2H,7H)-dione (1.0 eq.).
-
Addition of POCl₃: Carefully add an excess of phosphorus oxychloride (5-10 eq.) to the flask.
-
Heating: Heat the reaction mixture to 110-120°C and maintain for 4 hours. The solid should gradually dissolve as the reaction progresses. Monitor the reaction by TLC (if a suitable system is available) or by observing the cessation of gas evolution.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic process.
-
Neutralization: Once the initial exothermic reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of the dione intermediate.
Caption: Experimental workflow for the dichlorination step.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling phosphorus oxychloride.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The quenching of phosphorus oxychloride is highly exothermic and should be performed with extreme caution.
-
Sodium metal is highly reactive with water. Handle it under an inert atmosphere and with appropriate care.
Conclusion
The protocols described provide a reliable and scalable method for the synthesis of this compound and its key dione intermediate. These application notes are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development, facilitating the production of this important synthetic building block. Adherence to the detailed procedures and safety precautions is essential for successful and safe execution.
Application Notes and Protocols for 1,6-Dichloro-2,7-naphthyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1,6-dichloro-2,7-naphthyridine as a building block for advanced functional materials. The protocols detailed below are based on established synthetic methodologies for analogous heterocyclic compounds and are intended to serve as a starting point for the development of novel materials with unique optoelectronic and porous properties.
Application I: Synthesis of Conjugated Polymers for Organic Electronics
The rigid, electron-deficient 2,7-naphthyridine core makes this compound an excellent candidate for the synthesis of conjugated polymers. The resulting polymers are expected to exhibit interesting photophysical properties and have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The chlorine substituents provide reactive sites for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of π-conjugated polymer backbones.
Experimental Protocol: Synthesis of a Poly(fluorene-alt-2,7-naphthyridine) Copolymer via Suzuki-Miyaura Polycondensation
This protocol describes the synthesis of an alternating copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
Materials:
-
This compound (M1)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (M2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Acetone
-
Deionized water
-
Soxhlet extraction apparatus
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox, add this compound (199.03 mg, 1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (548.58 mg, 1.0 mmol), Pd₂(dba)₃ (9.16 mg, 0.01 mmol), and P(o-tol)₃ (12.18 mg, 0.04 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) and a 2 M aqueous solution of K₂CO₃ (5 mL) to the flask.
-
Polymerization: The flask is sealed and taken out of the glovebox. The reaction mixture is vigorously stirred and heated to 90 °C under a nitrogen atmosphere for 48 hours.
-
Polymer Precipitation: After cooling to room temperature, the reaction mixture is poured into a stirred solution of methanol (200 mL).
-
Purification: The precipitated polymer is collected by filtration and washed sequentially with deionized water, methanol, and acetone. The crude polymer is then purified by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues. The purified polymer is then extracted with chloroform.
-
Final Product Isolation: The chloroform fraction is concentrated by rotary evaporation, and the polymer is precipitated again in methanol. The final polymer is collected by filtration and dried under vacuum at 60 °C for 24 hours.
Data Presentation: Typical Properties of Naphthyridine-based Conjugated Polymers
| Property | Value | Method of Characterization |
| Number Average Molecular Weight (Mn) | 15 - 30 kg/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| UV-Vis Absorption (λmax, in solution) | 380 - 420 nm | UV-Vis Spectroscopy |
| Photoluminescence Emission (λem, in solution) | 450 - 550 nm | Fluorescence Spectroscopy |
| HOMO Energy Level | -5.6 to -5.9 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.8 to -3.1 eV | CV or calculated from HOMO and optical bandgap |
| Thermal Decomposition Temperature (Td, 5% wt. loss) | > 350 °C | Thermogravimetric Analysis (TGA) |
Visualization: Suzuki-Miyaura Polycondensation Workflow
Caption: Workflow for the synthesis of a conjugated polymer using Suzuki-Miyaura polycondensation.
Application II: Synthesis of Metal-Organic Frameworks (MOFs) for Gas Sorption and Catalysis
The two nitrogen atoms in the 2,7-naphthyridine core can act as coordination sites for metal ions, making this compound a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs). The resulting MOFs could possess permanent porosity and be investigated for applications in gas storage, separation, and heterogeneous catalysis. The dichloro-functionality can also be a handle for post-synthetic modification to tune the properties of the MOF.
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound as a linker.
Materials:
-
This compound (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
Precursor Solution: In a 20 mL glass vial, dissolve this compound (19.9 mg, 0.1 mmol) and zinc nitrate hexahydrate (59.5 mg, 0.2 mmol) in DMF (10 mL).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 100 °C for 72 hours.
-
Cooling and Crystal Collection: After 72 hours, cool the autoclave to room temperature. The resulting crystals are collected by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Activation: The solvent-exchanged crystals are activated by heating under vacuum at 120 °C for 12 hours to remove the guest solvent molecules and prepare the MOF for characterization and application studies.
Data Presentation: Typical Characteristics of Naphthyridine-based MOFs
| Property | Expected Range | Method of Characterization |
| BET Surface Area | 500 - 1500 m²/g | N₂ adsorption isotherm at 77 K |
| Pore Volume | 0.3 - 0.8 cm³/g | N₂ adsorption isotherm at 77 K |
| Crystal System | Monoclinic or Orthorhombic | Single-Crystal X-ray Diffraction (SC-XRD) |
| Thermal Stability | Stable up to 300 - 400 °C | Thermogravimetric Analysis (TGA) |
| CO₂ Uptake (at 273 K, 1 bar) | 1.5 - 3.0 mmol/g | CO₂ adsorption isotherm |
Visualization: Logical Relationship in MOF Synthesis
Caption: Key stages in the solvothermal synthesis of a Metal-Organic Framework.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Dichloro-2,7-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 1,6-dichloro-2,7-naphthyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: the synthesis of the intermediate 2,7-naphthyridine-1,6-dione, followed by its chlorination.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Step 1: Synthesis of 2,7-Naphthyridine-1,6-dione
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 2,7-naphthyridine-1,6-dione | Incomplete reaction; Incorrect reaction temperature; Poor quality starting materials. | - Ensure starting materials are pure and dry.- Optimize reaction temperature and time. Monitor reaction progress using TLC.- Consider alternative cyclization strategies if the chosen method is ineffective. |
| Formation of multiple byproducts | Side reactions due to incorrect stoichiometry or temperature; Presence of impurities in starting materials. | - Purify starting materials before use.- Carefully control the stoichiometry of reactants.- Optimize the reaction temperature to minimize side reactions. |
| Difficulty in isolating the product | Product is highly soluble in the reaction solvent; Product has precipitated with impurities. | - If soluble, try precipitating the product by adding a non-polar solvent or cooling the solution.- If precipitated with impurities, attempt to redissolve the solid in a suitable solvent and recrystallize. |
Step 2: Chlorination of 2,7-Naphthyridine-1,6-dione
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete chlorination; Degradation of the product; Hydrolysis of the chlorinated product during work-up. | - Ensure an excess of phosphorus oxychloride (POCl₃) is used.- Increase the reaction temperature or prolong the reaction time. Monitor by TLC.- During work-up, pour the reaction mixture onto crushed ice and neutralize carefully with a base (e.g., sodium bicarbonate solution) while keeping the temperature low to prevent hydrolysis.[1] |
| Recovery of starting material (2,7-naphthyridine-1,6-dione) | Insufficient amount of chlorinating agent; Reaction temperature too low; Insufficient reaction time. | - Increase the molar excess of POCl₃.- Gradually increase the reflux temperature.- Extend the reaction time and monitor for the disappearance of the starting material by TLC. |
| Formation of dark, tarry substances | Reaction temperature is too high, leading to decomposition; Presence of impurities that catalyze polymerization. | - Purify the 2,7-naphthyridine-1,6-dione intermediate thoroughly before chlorination.- Lower the reaction temperature and extend the reaction time if necessary.- Consider the use of a co-solvent to improve solubility and moderate the reaction. |
| Product decomposes during purification | The product may be sensitive to heat or certain chromatographic conditions. | - Use flash column chromatography with a neutral stationary phase (e.g., silica gel) and a non-polar eluent system.- Avoid excessive heating during solvent evaporation. Recrystallization from a suitable solvent might be a milder purification method. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step synthesis. The first step is the preparation of the heterocyclic core, 2,7-naphthyridine-1,6-dione. This intermediate is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to yield the final this compound.
Q2: How can I improve the yield of the chlorination step?
To improve the yield of the chlorination step, consider the following:
-
Purity of the Intermediate: Ensure the 2,7-naphthyridine-1,6-dione is as pure and dry as possible. Impurities can lead to side reactions and decomposition.
-
Excess of POCl₃: Use a significant excess of phosphorus oxychloride to drive the reaction to completion.
-
Reaction Temperature and Time: Optimize the reaction temperature and time. While higher temperatures can increase the reaction rate, they can also lead to decomposition. Monitoring the reaction by TLC is crucial.
-
Work-up Procedure: A careful work-up is critical to prevent hydrolysis of the product. Quenching the reaction mixture on ice and performing a rapid extraction into an organic solvent is recommended.
Q3: What are the common side products in the synthesis of this compound?
Common side products can include:
-
Monochloro-naphthyridinones: Resulting from incomplete chlorination.
-
Hydroxy-naphthyridines: Formed by hydrolysis of the chloro-product during work-up.
-
Polymeric materials: Often formed at high temperatures or in the presence of impurities.
Q4: What is the best way to purify the final product?
Purification of this compound can typically be achieved by:
-
Flash Column Chromatography: Using silica gel and a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is a common method.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for obtaining highly pure product.
Q5: Are there any safety precautions I should take when working with phosphorus oxychloride (POCl₃)?
Yes, POCl₃ is a highly corrosive and moisture-sensitive reagent.
-
Always handle POCl₃ in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reactions involving POCl₃ should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Quenching of POCl₃ is highly exothermic and releases HCl gas. This should be done slowly and with extreme caution, preferably by adding the reaction mixture to a large amount of ice.
Experimental Protocols
Protocol 1: Synthesis of 2,7-Naphthyridine-1,6-dione (General Approach)
This step often involves the cyclization of a substituted pyridine precursor. One plausible route starts from pyridine-3,5-dicarbonyl chloride.
Diagram of the Cyclization Workflow
Caption: A possible workflow for the synthesis of the dione intermediate.
Methodology:
-
A solution of pyridine-3,5-dicarbonyl chloride in a suitable anhydrous solvent (e.g., dioxane or THF) is cooled in an ice bath.
-
A solution of an amine (e.g., aqueous ammonia or a primary amine in a compatible solvent) is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with water and a suitable organic solvent (e.g., ethanol or ether) and then dried to afford 2,7-naphthyridine-1,6-dione.
Quantitative Data (Illustrative)
| Reagent | Molar Ratio | Typical Amount |
| Pyridine-3,5-dicarbonyl chloride | 1.0 | 10 mmol |
| Amine | 2.0 - 2.2 | 20 - 22 mmol |
| Solvent | - | 50 - 100 mL |
| Expected Yield | 60 - 80% |
Protocol 2: Chlorination of 2,7-Naphthyridine-1,6-dione
Diagram of the Chlorination Workflow
Caption: Workflow for the chlorination of the dione intermediate.
Methodology:
-
A mixture of 2,7-naphthyridine-1,6-dione and phosphorus oxychloride (POCl₃) is heated to reflux. A catalytic amount of a tertiary amine (e.g., triethylamine or N,N-dimethylaniline) can sometimes be added to facilitate the reaction.
-
The reaction is maintained at reflux for several hours, with the progress monitored by TLC until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a solid or saturated aqueous solution of a base such as sodium bicarbonate or sodium carbonate.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by flash column chromatography or recrystallization.
Quantitative Data (Illustrative)
| Reagent | Molar Ratio | Typical Amount |
| 2,7-Naphthyridine-1,6-dione | 1.0 | 5 mmol |
| Phosphorus oxychloride (POCl₃) | 10 - 20 | 50 - 100 mmol |
| Expected Yield | 70 - 90% |
References
overcoming solubility issues of 1,6-Dichloro-2,7-naphthyridine in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 1,6-dichloro-2,7-naphthyridine in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound with low solubility in many common organic solvents. Its planar, aromatic structure contributes to strong crystal lattice energy, making it challenging to dissolve. While precise quantitative data is scarce, qualitative observations from synthetic procedures indicate that it is poorly soluble in non-polar solvents like hexanes and has limited solubility in ethers. It exhibits better, though often still limited, solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane, particularly with heating.
Q2: I am having trouble dissolving this compound for my reaction. What initial steps can I take?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Heating: Gently warming the reaction mixture can significantly improve the solubility of this compound.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.
-
Co-solvents: Employing a mixture of solvents can be highly effective. For instance, a combination of a less polar solvent like toluene or dioxane with a more polar aprotic solvent such as DMF or DMSO can enhance solubility.
Q3: My this compound precipitates out of solution when the reaction mixture cools. How can I prevent this?
A3: Precipitation upon cooling is a common issue with poorly soluble reagents. To mitigate this, you can:
-
Maintain the reaction at an elevated temperature for the entire duration.
-
If the product is soluble at room temperature, ensure the reaction goes to completion at the higher temperature before cooling.
-
If the product is also poorly soluble, it may be necessary to perform a hot filtration of the reaction mixture to isolate the product.
Q4: Are there any specific considerations for using this compound in cross-coupling reactions?
A4: Yes, for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, ensuring the substrate is in solution is critical for the catalyst to be effective. In these cases, the choice of solvent is paramount. High-boiling point polar aprotic solvents are often preferred as they allow for higher reaction temperatures to maintain solubility. The use of a co-solvent system is also a common strategy.
Troubleshooting Guides
Issue 1: Poor Solubility in Suzuki-Miyaura Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete dissolution of this compound at the start of the reaction. | Insufficient solvent polarity or temperature. | 1. Increase Temperature: Heat the reaction mixture to the boiling point of the solvent (e.g., toluene, dioxane). 2. Use a Co-solvent: Add a small amount of a more polar aprotic solvent like DMF or DMSO to the primary solvent (e.g., toluene or dioxane). 3. Switch to a Higher-Boiling Point Solvent: Consider using solvents such as DMF, DMSO, or DME, which can be heated to higher temperatures. |
| The reaction is sluggish or does not go to completion. | The substrate is not fully available in the solution for the catalyst to act upon. | 1. Ensure Homogeneity at Reaction Temperature: Visually confirm that all solids have dissolved at the reaction temperature. 2. Improve Agitation: Ensure vigorous stirring to maximize the interaction between any undissolved solid and the solvent. 3. Consider a Different Catalyst System: Some palladium catalysts and ligands may be more effective in specific solvent systems. |
| The product precipitates along with unreacted starting material. | The product has similar solubility characteristics to the starting material. | 1. Hot Filtration: Filter the reaction mixture while hot to separate the product from any unreacted starting material that may be less soluble at higher temperatures. 2. Solvent Screen for Purification: Perform small-scale solubility tests to find a suitable solvent system for recrystallization or chromatography that can effectively separate the product from the starting material. |
Issue 2: Challenges in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in the reaction solvent (e.g., toluene, THF). | The polarity of the solvent is too low to dissolve the substrate. | 1. Use Dioxane: 1,4-Dioxane is a common and often effective solvent for Buchwald-Hartwig aminations of heterocyclic compounds. 2. Elevate the Temperature: Increase the reaction temperature to improve solubility. Ensure your chosen amine is stable at the higher temperature. 3. Employ a Co-solvent: The addition of a small amount of NMP or DMSO can be beneficial, but be mindful that these can sometimes interfere with the catalytic cycle. |
| Low conversion despite heating. | The catalyst may be deactivating, or the substrate is still not fully accessible. | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands that are known to be robust and promote the reaction with challenging substrates. 2. Base Selection: The choice of base can influence the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used. 3. Degas Thoroughly: Ensure the reaction mixture is properly degassed to prevent oxidation of the palladium catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
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Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
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Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may need to be optimized for different amines.
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Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%) to an oven-dried Schlenk flask.
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Addition of Reactants: Add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv.).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
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Reaction: Heat the mixture with vigorous stirring at a temperature between 80 and 110 °C. Monitor the reaction by TLC or LC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Visualizations
Experimental Workflow for Overcoming Solubility Issues
Caption: A stepwise workflow for addressing solubility challenges.
Signaling Pathways of Kinases Inhibited by 2,7-Naphthyridine Derivatives
Many derivatives of the 2,7-naphthyridine scaffold have been investigated as potent kinase inhibitors in drug development. Understanding the signaling pathways these kinases are involved in is crucial for researchers in this field.
Caption: Inhibition of c-Kit and VEGFR-2 pathways by 2,7-naphthyridines.
Caption: MET signaling pathway and its inhibition.
minimizing byproduct formation in 1,6-Dichloro-2,7-naphthyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,6-dichloro-2,7-naphthyridine, focusing on minimizing byproduct formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using a dihydroxy-2,7-naphthyridine precursor and a chlorinating agent such as phosphorus oxychloride (POCl₃).
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. | 1. Increase reaction time or temperature gradually. Monitor reaction progress by TLC or LC-MS. 2. Ensure stringent anhydrous conditions. Consider using a milder chlorinating agent or adding a base to neutralize HCl byproduct. 3. Optimize the reaction temperature. A temperature that is too low may lead to an incomplete reaction, while one that is too high can cause degradation. |
| Presence of monochloro-hydroxy-2,7-naphthyridine byproduct | Insufficient amount of chlorinating agent or incomplete reaction. | Increase the molar equivalent of the chlorinating agent (e.g., POCl₃). Ensure the reaction goes to completion by extending the reaction time and monitoring via TLC or LC-MS. |
| Isolation of unreacted 2,7-dihydroxy-naphthyridine | 1. Reaction temperature is too low. 2. Inactive chlorinating agent. | 1. Gradually increase the reaction temperature while monitoring for product degradation. 2. Use a fresh bottle of the chlorinating agent. Ensure it has been stored under appropriate anhydrous conditions. |
| Formation of a viscous, dark-colored reaction mixture (tar formation) | 1. Reaction temperature is too high. 2. Presence of moisture. 3. Acid-catalyzed polymerization/decomposition. | 1. Reduce the reaction temperature. Consider a stepwise addition of the starting material to the hot chlorinating agent. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Consider using a co-solvent to improve solubility and prevent localized overheating. |
| Difficult purification of the final product | Presence of phosphorus-containing byproducts (e.g., phosphoric acid derivatives). | Quench the reaction mixture carefully with ice-water, followed by neutralization with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the crude product. The product can then be purified by column chromatography or recrystallization. An aqueous workup is crucial to remove water-soluble phosphorus byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of byproduct formation in the synthesis of this compound?
A1: The most frequent cause of byproduct formation is the presence of water in the reaction mixture. Chlorinating agents like phosphorus oxychloride (POCl₃) react vigorously with water, leading to the formation of HCl and phosphoric acid. This not only consumes the reagent but also creates a highly acidic environment that can promote the formation of various side products, including monochlorinated species and polymeric tars.
Q2: How can I effectively monitor the progress of the chlorination reaction?
A2: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material (dihydroxy-2,7-naphthyridine) on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product spot. LC-MS can provide more definitive information on the conversion and the presence of any major byproducts.
Q3: What are the ideal workup conditions to minimize decomposition of the product?
A3: A careful workup is critical. The reaction mixture should be cooled to room temperature and then slowly quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the excess chlorinating agent and the acidic byproducts. The crude product, which often precipitates, can then be collected by filtration and washed with water. It is important to avoid a rapid, exothermic quench which can lead to product degradation.
Q4: Are there alternative chlorinating agents to POCl₃?
A4: While POCl₃ is a common and effective chlorinating agent for this type of transformation, other reagents can be considered, though they may require significant optimization. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) or oxalyl chloride are potential alternatives. However, these reagents also have their own reactivity profiles and potential for byproduct formation that need to be carefully evaluated for this specific substrate.
Q5: What is the best method for purifying the final this compound product?
A5: Column chromatography on silica gel is a highly effective method for purifying this compound from closely related byproducts. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to elute the product. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents) can also be an effective final purification step to obtain a highly pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound
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Preparation : Under an inert atmosphere (N₂ or Ar), add 2,7-dihydroxy-naphthyridine (1.0 eq) to phosphorus oxychloride (10-15 eq).
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Reaction : Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup : After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralization : Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
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Isolation : The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.
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Drying : Dry the crude product under vacuum.
Protocol 2: Purification of this compound
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Column Chromatography :
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Prepare a silica gel column using a suitable non-polar solvent (e.g., hexanes).
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes/ethyl acetate).
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Load the solution onto the column.
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Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 20-30% ethyl acetate).
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Collect the fractions containing the pure product, as identified by TLC.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Recrystallization :
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Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or acetonitrile).
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Experimental workflow for synthesis and purification.
Technical Support Center: Optimizing Suzuki Coupling with 1,6-Dichloro-2,7-naphthyridine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 1,6-dichloro-2,7-naphthyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Solution |
| Catalyst Inactivity | The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Switch to a Pd(0) source like Pd(PPh₃)₄ or use a Buchwald-type G3 or G4 precatalyst for more efficient generation of the active catalyst.[1] |
| Catalyst Poisoning | The nitrogen atoms in the 2,7-naphthyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1] Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to mitigate this effect.[1] Consider a higher catalyst loading (e.g., 2-5 mol%) to compensate for potential inhibition.[1] |
| Poor Solubility | Starting materials may have limited solubility in the chosen solvent. Screen different solvent systems. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DME) with water is often effective.[1] For highly insoluble substrates, consider higher boiling point solvents like toluene or DMF.[1] |
| Ineffective Base | The selected base may not be strong enough or sufficiently soluble to facilitate the crucial transmetalation step. K₃PO₄ is often a good choice for nitrogen-containing heterocycles.[1] Other options include Cs₂CO₃ and K₂CO₃. Ensure the base is finely ground to maximize its surface area and consider its solubility in the aqueous phase.[1] |
| Protodeboronation | The boronic acid or its ester derivative may be degrading under the reaction conditions before coupling can occur.[1] Consider using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or trifluoroborates. |
Issue 2: Poor Regioselectivity (Formation of a Mixture of Mono-arylated Isomers)
| Potential Cause | Troubleshooting Solution |
| Similar Reactivity of C1 and C6 Positions | The electronic and steric environments of the two chlorine atoms may be similar, leading to non-selective coupling. For the related 5,7-dichloro-1,6-naphthyridine, the initial Suzuki coupling has been reported to occur selectively at the C5 position.[2] For this compound, a similar preference for one position may be achievable with careful optimization. |
| Inappropriate Catalyst/Ligand System | The choice of catalyst and ligand plays a crucial role in determining regioselectivity. For a similar 1,6-naphthyridone dichloride, a combination of Pd₂(dba)₃·CHCl₃ as the precatalyst with either (2-MeO-Ph)₃P or IMes·HCl as the ligand afforded high regioselectivity. |
Issue 3: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Solution |
| Dehalogenated Naphthyridine | Presence of protic impurities (e.g., water) can lead to hydrodehalogenation. Additionally, some palladium-ligand complexes can promote reductive dehalogenation, especially at elevated temperatures.[1] | Use anhydrous solvents and reagents where possible, and ensure a dry inert gas stream.[1] Consider lowering the reaction temperature and screening different ligands that are less prone to this side reaction.[1] |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state. | Ensure the reaction mixture is thoroughly degassed. Using a direct Pd(0) source or an efficient precatalyst system can also minimize homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst, ligand, base, and solvent for the Suzuki coupling of this compound?
A good starting point would be to use a palladium precatalyst like Pd₂(dba)₃ or a Buchwald G3 precatalyst, paired with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. For the base, K₃PO₄ is often effective with nitrogen-containing heterocycles.[1] A common solvent system is a mixture of dioxane and water (e.g., 4:1 to 10:1 ratio).[1]
Q2: How can I achieve selective mono-arylation of this compound?
Achieving selective mono-arylation requires careful control of reaction conditions. Based on studies of similar dihalonaphthyridines, using a specific catalyst system is key. For a related 1,6-naphthyridone dichloride, high regioselectivity was achieved using Pd₂(dba)₃·CHCl₃ with (2-MeO-Ph)₃P or IMes·HCl as the ligand, and DMF/K₃PO₄ as the solvent/base combination. It is also advisable to use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid.
Q3: My reaction is not reproducible. What are the likely causes?
Lack of reproducibility in Suzuki couplings often points to sensitivity to air and moisture. Inconsistent degassing can lead to variable oxygen levels, which can deactivate the catalyst by oxidizing the phosphine ligands and promoting boronic acid homocoupling.[1] The quality and age of the reagents, especially the boronic acid and the palladium catalyst, are also critical, as they can degrade over time.[1]
Q4: At which position is the first Suzuki coupling likely to occur on the this compound core?
While specific literature on this compound is scarce, studies on the isomeric 5,7-dichloro-1,6-naphthyridine indicate that the first Suzuki coupling occurs selectively at the C5 position.[2] This suggests that one of the chloro-positions in this compound may also be more reactive than the other, and careful optimization of the reaction conditions can likely favor mono-substitution at a specific site.
Data Presentation
Table 1: Illustrative Comparison of Catalyst Systems for Suzuki Coupling of Dihaloheterocycles
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene / H₂O | 100 | 1 | >95 | Highly active for sterically hindered substrates. |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane / H₂O | 100 | 1 | >95 | Buchwald precatalyst, efficient for challenging couplings.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 100-110 | 12-24 | 40-70 | Traditional catalyst, moderate activity for aryl chlorides. |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | Effective at room temperature for some substrates.[3] |
Note: The data presented is for illustrative purposes, drawing from studies on various dihaloheterocycles and challenging Suzuki couplings. Yields are highly dependent on the specific substrates and conditions.
Table 2: Influence of Base on Suzuki Coupling Yield
| Base | Solvent System | Typical Yield (%) |
| K₃PO₄ | Dioxane / H₂O | High |
| Cs₂CO₃ | Dioxane / H₂O | High |
| K₂CO₃ | Toluene / H₂O | Moderate to High |
| Na₂CO₃ | Toluene / H₂O | Moderate |
Note: This table provides a general comparison. The optimal base is substrate-dependent and should be screened for best results.
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound
This protocol is a starting point and should be optimized for each specific boronic acid.
Materials:
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This compound
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Arylboronic acid (1.1 equivalents)
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Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
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Potassium phosphate (K₃PO₄), finely powdered (2.0 equivalents)
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Anhydrous, degassed 1,4-dioxane
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Degassed water
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Schlenk flask or microwave vial
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Magnetic stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
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To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).
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Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to remove oxygen.[1]
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Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%).
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Add the degassed solvent mixture (e.g., dioxane/water 10:1) via syringe.
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Heat the reaction mixture to 80-110°C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion (or consumption of the starting material), cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
stability of 1,6-Dichloro-2,7-naphthyridine under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Dichloro-2,7-naphthyridine. The information is designed to address potential stability issues encountered during experiments under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under ambient conditions?
A1: this compound is expected to be relatively stable under normal ambient conditions (room temperature, protected from light). However, as a chlorinated heterocyclic compound, its stability can be compromised by exposure to strong acids, strong bases, and high temperatures.
Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?
A2: The primary degradation pathway is likely hydrolysis of the chloro substituents, leading to the formation of hydroxy-naphthyridine derivatives. Under acidic conditions, protonation of the nitrogen atoms in the naphthyridine ring can activate the molecule for nucleophilic attack by water. In basic conditions, direct nucleophilic substitution by hydroxide ions can occur. The relative reactivity of the chlorine atoms at the 1 and 6 positions may differ.
Q3: Are there any known incompatible reagents or conditions to avoid when working with this compound?
A3: Yes. Avoid strong mineral acids and strong oxidizing agents, as these can promote degradation.[1] High temperatures will also accelerate decomposition. Thermal decomposition may lead to the release of toxic fumes, including hydrogen chloride and nitrogen oxides.[1]
Troubleshooting Guides
Issue 1: Unexpected side products observed in a reaction mixture containing this compound under acidic conditions.
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Possible Cause A: Acid-catalyzed hydrolysis. The acidic environment may be promoting the hydrolysis of one or both chloro groups, leading to the formation of mono- or di-hydroxy-2,7-naphthyridine.
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Troubleshooting Steps:
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Analyze the side products: Use techniques like LC-MS or GC-MS to identify the mass of the impurities. A mass increase of 17 Da (OH replacing Cl) or 34 Da (two OH replacing two Cl) would suggest hydrolysis.
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Control pH: If possible, perform the reaction at a less acidic pH or use a non-aqueous acidic source.
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Lower temperature: Reducing the reaction temperature can slow down the rate of hydrolysis.
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Limit exposure time: Minimize the time the compound is exposed to acidic conditions.
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Possible Cause B: Reaction with other nucleophiles in the medium. If other nucleophiles are present (e.g., alcohols as solvents), they may compete with the desired reaction, leading to substitution products.
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Troubleshooting Steps:
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Choose an inert solvent: If possible, use a non-nucleophilic solvent.
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Protecting groups: In complex syntheses, consider if protecting groups on other functionalities are stable to the acidic conditions.
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Issue 2: Low yield or complete degradation of this compound when using a strong base.
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Possible Cause: Base-mediated hydrolysis or elimination. Strong bases, such as hydroxides, can readily displace the chloro groups via nucleophilic aromatic substitution.
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Troubleshooting Steps:
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Use a weaker base: If the reaction chemistry allows, switch to a milder, non-nucleophilic base (e.g., carbonates, hindered amines).
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Anhydrous conditions: Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis.
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Low temperature: Perform the reaction at a lower temperature to control the rate of nucleophilic attack.
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Data Presentation: Illustrative Stability Data
The following tables are examples of how to present stability data for this compound. Note: This is simulated data for illustrative purposes only, as no experimentally determined quantitative data was found in the literature.
Table 1: Stability of this compound in Acidic Buffers at 50°C
| pH (Buffer) | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 1.2 (HCl) | 0 | 100 | 0 | 0 |
| 24 | 85.2 | 12.1 (Mono-hydroxy) | 2.7 (Di-hydroxy) | |
| 48 | 72.5 | 20.3 (Mono-hydroxy) | 7.2 (Di-hydroxy) | |
| 4.5 (Acetate) | 0 | 100 | 0 | 0 |
| 24 | 98.1 | 1.5 | 0.4 | |
| 48 | 96.5 | 2.8 | 0.7 |
Table 2: Stability of this compound in Basic Buffers at 50°C
| pH (Buffer) | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 9.0 (Borate) | 0 | 100 | 0 | 0 |
| 24 | 92.3 | 6.5 (Mono-hydroxy) | 1.2 (Di-hydroxy) | |
| 48 | 85.1 | 12.4 (Mono-hydroxy) | 2.5 (Di-hydroxy) | |
| 12.0 (NaOH) | 0 | 100 | 0 | 0 |
| 24 | 65.4 | 28.9 (Mono-hydroxy) | 5.7 (Di-hydroxy) | |
| 48 | 42.1 | 45.3 (Mono-hydroxy) | 12.6 (Di-hydroxy) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on ICH guidelines for forced degradation studies.[2][3]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acidic Hydrolysis:
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To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
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Incubate the solution at 60°C.
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Withdraw samples at 0, 2, 6, 12, and 24 hours.
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Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
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Basic Hydrolysis:
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To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
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Incubate the solution at 60°C.
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Withdraw samples at 0, 2, 6, 12, and 24 hours.
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Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
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Oxidative Degradation:
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To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature, protected from light.
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Withdraw samples at appropriate time points.
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Photostability:
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Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
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Analyze the samples and compare with a control sample stored in the dark.
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Thermal Degradation:
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Expose a solid sample of the compound to dry heat (e.g., 80°C).
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Analyze the sample at various time points.
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Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the amount of remaining this compound and detect the formation of degradation products.
Visualizations
Caption: Proposed acid-catalyzed hydrolysis pathway for this compound.
Caption: Proposed base-mediated hydrolysis pathway for this compound.
Caption: General workflow for a forced degradation study.
References
troubleshooting regioselectivity in substitutions on 1,6-Dichloro-2,7-naphthyridine
Welcome to the technical support center for troubleshooting regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on 1,6-dichloro-2,7-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected sites of nucleophilic attack on this compound?
In this compound, the two chlorine atoms at the C1 and C6 positions are the leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the naphthyridine ring system, caused by the two nitrogen atoms, activates both positions for nucleophilic attack. The relative reactivity of the C1 and C6 positions will be influenced by a combination of electronic and steric factors.
Q2: Which position, C1 or C6, is generally more reactive towards nucleophiles?
The inherent regioselectivity of nucleophilic attack on this compound is not extensively documented in the literature. However, based on the principles of SNAr on related dichlorinated nitrogen heterocycles like dichloropyrimidines and dichloropyridines, the position that can better stabilize the negative charge of the Meisenheimer intermediate will be more reactive. This is often the position para or ortho to a nitrogen atom. In the case of this compound, both chlorine atoms are ortho to a nitrogen atom. Therefore, the selectivity may not be inherently high and can be sensitive to reaction conditions.
Q3: What key factors influence the regioselectivity of amination on this compound?
The regioselectivity of SNAr reactions is highly dependent on a combination of factors:
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Electronic Effects: The electron density at the C1 and C6 positions. Computational modeling, such as calculating Lowest Unoccupied Molecular Orbital (LUMO) coefficients and transition state energies, can provide insights into the more electrophilic site.
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Steric Hindrance: The steric bulk of the incoming nucleophile and any existing substituents on the naphthyridine ring can influence the accessibility of the C1 and C6 positions.
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Reaction Conditions: Temperature, solvent, and the presence of a catalyst or base can significantly impact the ratio of C1- to C6-substituted products.
Q4: Can I achieve selective monosubstitution?
Yes, selective monosubstitution is often achievable by carefully controlling the reaction stoichiometry (using a slight excess of the nucleophile) and maintaining a low reaction temperature. Once the first substitution occurs, the electron-donating character of the newly introduced group can deactivate the ring towards further substitution, aiding in the isolation of the mono-substituted product.
Troubleshooting Guide
Problem 1: Poor or no regioselectivity, resulting in a mixture of C1 and C6 isomers.
This is a common challenge when the intrinsic reactivity of the two positions is similar.
| Potential Cause | Troubleshooting Recommendation |
| Similar Electronic Reactivity | Lower the reaction temperature to exploit small differences in activation energies. Screen a variety of solvents with different polarities (e.g., aprotic polar like DMF, DMSO; nonpolar like toluene, dioxane). |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise cooling from room temperature to -78 °C can help identify the optimal condition. |
| Nucleophile Choice | A more sterically hindered nucleophile may exhibit higher selectivity for the less sterically encumbered position on the naphthyridine ring. |
| Base Effects | The choice of base can influence the aggregation state and reactivity of the nucleophile. Experiment with different organic (e.g., DIPEA, DBU) and inorganic (e.g., K₂CO₃, Cs₂CO₃) bases. |
Problem 2: The reaction is sluggish or does not proceed to completion.
Low reactivity can be due to several factors related to the substrate, nucleophile, or reaction conditions.
| Potential Cause | Troubleshooting Recommendation |
| Deactivated Substrate | If a substitution has already occurred, the ring may be too electron-rich for a second substitution under the same conditions. More forcing conditions (higher temperature, stronger base) may be required. |
| Poor Nucleophile | Ensure the nucleophile is sufficiently nucleophilic. If using an amine or alcohol, the corresponding anion (generated with a strong base like NaH or LiHMDS) will be much more reactive. |
| Catalyst Inactivity | If using a palladium-catalyzed process (e.g., Buchwald-Hartwig amination), ensure the catalyst and ligand are not degraded. Use anhydrous and deoxygenated solvents. |
| Inappropriate Solvent | The solvent should be able to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. Polar aprotic solvents are generally preferred for SNAr reactions. |
Problem 3: Formation of di-substituted byproducts.
The formation of di-substituted products indicates that the mono-substituted product is still reactive under the reaction conditions.
| Potential Cause | Troubleshooting Recommendation |
| Excess Nucleophile | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| High Reaction Temperature | A lower reaction temperature will decrease the rate of the second substitution more significantly than the first. |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for optimizing the regioselective substitution on this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a solution of this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1 equiv).
-
Base Addition: If the nucleophile is an amine or alcohol, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 equiv).
-
Reaction Execution: Stir the mixture at the desired temperature (start with room temperature and adjust as needed).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: A logical workflow for troubleshooting poor regioselectivity in substitutions on this compound.
Caption: Competing SNAr pathways for the nucleophilic substitution on this compound.
characterization of unexpected products in 1,6-Dichloro-2,7-naphthyridine synthesis
This guide addresses the identification and characterization of unexpected products that may arise during the synthesis of 1,6-dichloro-2,7-naphthyridine, a crucial building block for various drug development programs.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound and what are the likely side reactions?
The most common laboratory synthesis involves the double chlorination of 2,7-naphthyridin-1,6-dione using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in a sealed tube at high temperatures. The primary side reaction is incomplete chlorination, leading to the formation of a monochlorinated, monohydroxylated intermediate.
Q2: During reaction monitoring by TLC or LC-MS, I observe a major byproduct. What is its likely identity?
An intermediate spot on TLC (typically more polar than the product) or a mass peak corresponding to the loss of one chlorine and the addition of a hydroxyl group (e.g., [M-Cl+OH]) strongly suggests the presence of 1-chloro-6-hydroxy-2,7-naphthyridine (or its tautomer, 1-chloro-2,7-naphthyridin-6(7H)-one). Unreacted starting material, 2,7-naphthyridin-1,6-dione, is another common impurity if the reaction has not gone to completion.
Q3: My mass spectrum shows a peak at m/z ≈ 180.5 or 182.5 in addition to the expected product peaks at m/z ≈ 199.0, 201.0, and 203.0. What does this correspond to?
The desired product, this compound, will show a characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio for M, M+2, M+4). The peak at m/z ≈ 180.5 (and its M+2 isotope at ≈ 182.5) corresponds to the molecular ion of the monochlorinated byproduct, 1-chloro-6-hydroxy-2,7-naphthyridine, which contains only one chlorine atom.
Q4: The ¹H NMR spectrum of my purified product shows complex signals or fewer than the expected four aromatic protons. What could be the issue?
This may indicate the presence of a mixture of regioisomers or the monochlorinated byproduct. The symmetry of the desired this compound results in a relatively simple spectrum with four distinct aromatic proton signals. The presence of the monochlorinated species introduces asymmetry and can lead to a more complex signal pattern. Broad peaks may also suggest the presence of the tautomeric naphthyridinone form.
Troubleshooting Guide
Issue: Identification of Unknown Byproducts
If your reaction yields a mixture of products, a systematic approach is necessary for identification and characterization. This workflow outlines the key steps from initial detection to final structure confirmation.
Caption: Troubleshooting workflow for byproduct identification.
Issue: Minimizing Byproduct Formation
Problem: Significant formation of 1-chloro-6-hydroxy-2,7-naphthyridine.
Solution:
-
Increase Reaction Time/Temperature: Incomplete reactions are the primary cause. Carefully increase the reaction time or temperature according to literature precedents. Monitor the reaction progress closely to avoid degradation.
-
Adjust Reagent Stoichiometry: Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. A molar excess of 5-10 equivalents relative to the starting dione is common.
-
Use Additives: The addition of a phase-transfer catalyst or a high-boiling point tertiary amine (e.g., N,N-diethylaniline) can sometimes facilitate the second chlorination step and drive the reaction to completion.
Synthesis Pathway and Side Reaction
The intended reaction and the most common side reaction pathway are illustrated below.
Caption: Synthesis pathway showing byproduct formation.
Data Presentation
Table 1: Spectroscopic Data for Target and Potential Products
This table provides expected and calculated values to aid in the identification of products from spectroscopic data.
| Compound Name | Structure | Molecular Formula | Molecular Weight (Da) | Key ¹H NMR Signals (Predicted, ppm) | Mass Spec (m/z [M+H]⁺) Isotopic Pattern (Relative Intensity) |
| 2,7-Naphthyridin-1,6-dione | (Starting Material) | C₈H₆N₂O₂ | 162.14 | 6.5-7.0 (2H), 7.8-8.2 (2H), Broad NH | 163.05 |
| 1-Chloro-6-hydroxy-2,7-naphthyridine | (Monochloro Byproduct) | C₈H₅ClN₂O | 180.59 | 7.0-8.5 (4H, complex pattern) | 181.02 (100%) , 183.01 (32%) |
| This compound | (Desired Product) | C₈H₄Cl₂N₂ | 199.03 [1] | 7.8-9.2 (4H, distinct doublets) | 198.98 (100%) , 200.98 (64%), 202.97 (10%) |
Note: NMR shifts are predictions and may vary based on solvent and experimental conditions.
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: To obtain an accurate mass measurement of the isolated product(s) for molecular formula confirmation.
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified sample in 1 mL of a suitable solvent (e.g., acetonitrile, methanol, or a mixture with dichloromethane). The solution should be fully dissolved.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion: Inject the sample solution at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 100 to 500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to achieve mass accuracy below 5 ppm.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass and compare it with the theoretical masses of expected products (see Table 1). Pay close attention to the isotopic pattern to confirm the number of chlorine atoms.[2][3]
Protocol 2: 2D NMR Spectroscopy (COSY and HSQC)
Objective: To unambiguously assign proton and carbon signals and confirm the connectivity of the naphthyridine core, differentiating between isomers and byproducts.
-
Sample Preparation: Prepare a solution of 5-10 mg of the highly purified sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR: Acquire a standard high-resolution proton spectrum to identify all proton signals and their multiplicities.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically on adjacent carbons).
-
Execution: Run a standard gradient-selected COSY (gCOSY) experiment.
-
Analysis: Look for cross-peaks that connect coupled protons. In the this compound skeleton, this will confirm the H-3/H-4 and H-5/H-8 correlations.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Execution: Run a standard gradient-selected HSQC experiment.
-
Analysis: Each cross-peak correlates a specific proton signal with the signal of the carbon it is directly bonded to. This allows for the assignment of all protonated carbons in the molecule. Combining this with ¹³C NMR data provides a complete picture of the carbon skeleton.
-
References
Technical Support Center: Safe Handling and Storage of Chlorinated Naphthyridine Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of chlorinated naphthyridine compounds. It includes troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with chlorinated naphthyridine compounds?
A1: Chlorinated naphthyridine compounds are heterocyclic aromatic compounds that can present several potential hazards. The primary risks include:
-
Toxicity: They may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: They can cause skin, eye, and respiratory tract irritation.
-
Reactivity: The chlorinated structure enhances their reactivity, making them useful synthetic intermediates but also requiring careful handling to avoid unintended reactions.
-
Decomposition: Upon thermal decomposition, they can release toxic and corrosive gases such as hydrogen chloride, carbon oxides, and nitrogen oxides.[1]
Q2: What is the recommended personal protective equipment (PPE) when working with chlorinated naphthyridines?
A2: A comprehensive PPE plan is crucial. The following should be worn:
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and vapors.
-
Skin Protection: Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a flame-resistant lab coat, and closed-toe shoes are required to prevent skin contact.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is essential.
Q3: How should I properly store chlorinated naphthyridine compounds?
A3: Proper storage is critical to maintain the stability and purity of these compounds. General guidelines include:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.[2]
-
Protect from light and moisture.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially for long-term storage.[1]
-
Segregate from incompatible materials such as strong oxidizing agents.
Q4: What should I do in case of a spill?
A4: In the event of a spill, follow these steps:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
-
Ventilate the area thoroughly.
Q5: How should I dispose of chlorinated naphthyridine waste?
A5: Halogenated organic waste must be segregated from non-halogenated waste. Collect all waste containing chlorinated naphthyridines in a designated, properly labeled hazardous waste container. Follow your institution's specific guidelines for the disposal of chlorinated hazardous waste.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound has changed color (e.g., yellowing or darkening) upon storage. | 1. Decomposition due to exposure to air, light, or moisture. 2. Reaction with impurities in the storage container. | 1. Check the purity of the compound using an appropriate analytical method (e.g., TLC, LC-MS, NMR). 2. If degradation is confirmed, consider repurification if possible (e.g., recrystallization or column chromatography). 3. Ensure future storage is in an amber vial, under an inert atmosphere, and in a desiccator or dry box. |
| Inconsistent or poor results in a nucleophilic substitution reaction. | 1. Degraded starting material. 2. Presence of moisture, which can hydrolyze the starting material or react with reagents. 3. Incomplete reaction due to insufficient reaction time or temperature. 4. Formation of side products. | 1. Verify the purity of the chlorinated naphthyridine before use. 2. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere. 3. Monitor the reaction progress by TLC or LC-MS to optimize reaction conditions. 4. Consider adjusting the stoichiometry of the nucleophile or changing the solvent or base. |
| Difficulty dissolving the compound. | 1. The compound may have low solubility in the chosen solvent. 2. The compound may have degraded or polymerized, leading to insoluble materials. | 1. Consult the literature for recommended solvents. 2. Try gentle heating or sonication to aid dissolution. 3. If the compound remains insoluble, it may be a sign of degradation, and its purity should be checked. |
| Formation of a precipitate during storage in solution. | 1. The compound has low solubility at lower temperatures. 2. Decomposition leading to insoluble byproducts. | 1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate does not redissolve or if the solution's color has changed, it is likely due to degradation. The solution should be analyzed for purity. |
Quantitative Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Recommended Storage Temperature |
| 2,4-Dichloro-1,8-naphthyridine | 59514-89-5 | C₈H₄Cl₂N₂ | 199.03 | 123 - 127 | Room Temperature or 2-8°C under inert gas[1][3] |
| 2,7-Dichloro-1,8-naphthyridine | 55051-73-5 | C₈H₄Cl₂N₂ | 199.03 | Not available | Cool, dry, well-ventilated place[2] |
| 3,5-Dichloro-1,6-naphthyridine | Not available | C₈H₄Cl₂N₂ | 199.03 | Not available | Cool, dry, well-ventilated area[4] |
Experimental Protocols
Cited Experiment: Nucleophilic Aromatic Substitution (SNAr) of a Dichloronaphthyridine
This protocol is a generalized example based on common laboratory procedures for the amination of dichloronaphthyridines.
Objective: To substitute a chlorine atom on the naphthyridine ring with an amine nucleophile.
Materials:
-
Dichloronaphthyridine derivative
-
Amine nucleophile
-
Anhydrous solvent (e.g., Dichloromethane, DMF, or Dioxane)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Quenching solution (e.g., saturated ammonium chloride solution or water)
-
Extraction solvent (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Purification supplies (e.g., silica gel for column chromatography)
Methodology:
-
Preparation:
-
All glassware should be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.
-
The reaction should be set up in a chemical fume hood.
-
-
Reaction Setup:
-
To a round-bottom flask, add the dichloronaphthyridine derivative and the anhydrous solvent under an inert atmosphere.
-
Add the amine nucleophile (typically 1.0-1.2 equivalents for mono-substitution) to the stirred solution.
-
Add the base (typically 1.5-2.0 equivalents) to the reaction mixture.
-
-
Reaction Execution:
-
The reaction mixture may be stirred at room temperature or heated to a specific temperature depending on the reactivity of the substrates.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding the appropriate quenching solution.
-
If a precipitate forms, it may be collected by filtration. Otherwise, proceed to liquid-liquid extraction.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is then purified, typically by flash column chromatography on silica gel, using an appropriate solvent system to yield the pure aminonaphthyridine product.
-
Visualizations
Caption: Workflow for the safe handling of chlorinated naphthyridine compounds.
Caption: Logical workflow for responding to a chlorinated naphthyridine spill.
References
dealing with thermal instability of 1,6-Dichloro-2,7-naphthyridine derivatives
Disclaimer: Direct thermal analysis data for 1,6-dichloro-2,7-naphthyridine is not extensively available in the public domain. This guide is based on established principles for handling chlorinated heterocyclic compounds, data from analogous structures, and general organic chemistry best practices. Researchers are strongly encouraged to perform their own thermal analysis (e.g., TGA/DSC) to determine the precise thermal stability of their specific derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of thermal decomposition of this compound derivatives during an experiment?
A1: The most common indicators of thermal degradation include:
-
Color Change: The reaction mixture may darken, turning from a pale yellow or colorless solution to brown or black.
-
Formation of Insoluble Material: You may observe the formation of amorphous solids or charring.
-
Gas Evolution: The release of acidic gases, such as hydrogen chloride (HCl), may occur. This can sometimes be detected by a pH change in the reaction mixture or by holding a piece of damp pH paper over the reaction vessel (use caution).
-
Inconsistent Spectroscopic Data: 1H NMR or 13C NMR spectra of the crude or purified product may show broad peaks, the presence of unexpected byproducts, or a general degradation of signal quality.
-
Low Yields: Consistently low yields of the desired product, especially when reactions are performed at elevated temperatures, can be a strong indicator of decomposition.
Q2: What are the likely thermal decomposition products of this compound?
A2: Based on the thermal degradation of similar chlorinated aza-aromatic compounds, the expected decomposition products upon heating include:
-
Hydrogen Chloride (HCl)[1]
-
Carbon Oxides (CO, CO2)
-
Nitrogen Oxides (NOx)[1]
-
Phosgene (in the presence of oxygen at high temperatures)[1]
-
Other chlorinated and non-chlorinated aromatic fragments.
Q3: What are the recommended storage conditions for this compound and its derivatives?
A3: To ensure the long-term stability of these compounds, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For bulk storage, the temperature should not exceed 30°C.[2][3] Refrigeration is often a good practice for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis from atmospheric moisture, which can lead to the formation of HCl and subsequent corrosion or degradation.[2][3]
-
Container: Use tightly sealed containers made of glass or other non-reactive materials.
-
Incompatibilities: Avoid storage near strong oxidizing agents, bases, and moisture.
Q4: How can I minimize thermal decomposition during a nucleophilic substitution reaction?
A4: Nucleophilic aromatic substitution (SNAr) reactions often require heat, which can lead to a trade-off between reaction rate and substrate stability. To minimize decomposition:
-
Temperature Control: Carefully control the reaction temperature. Start with lower temperatures and only increase if the reaction is not proceeding. Avoid localized overheating by using an oil bath and vigorous stirring.
-
Inert Atmosphere: Always run the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent side reactions with oxygen and moisture.
-
Solvent Choice: Use dry, polar aprotic solvents like DMF, DMSO, or NMP, which can facilitate SNAr reactions at lower temperatures.[4]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating of the product.
-
Use of Catalysts: In some cases, a catalyst (e.g., a phase-transfer catalyst) may allow the reaction to proceed at a lower temperature.
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
| Possible Cause | Troubleshooting Suggestion |
| Thermal Decomposition of Starting Material or Product | Run the reaction at a lower temperature for a longer duration. Monitor by TLC/LC-MS to find an optimal balance. |
| Insufficient Reaction Temperature | If no decomposition is observed, incrementally increase the temperature in 10°C intervals, monitoring for product formation and decomposition. |
| Poor Nucleophilicity of the Reagent | Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate the nucleophile, increasing its reactivity. |
| Inappropriate Solvent | Ensure the solvent is dry and polar aprotic (e.g., DMF, DMSO) to enhance SNAr reaction rates. |
Issue 2: Reaction Mixture Darkens Significantly (Charring)
| Possible Cause | Troubleshooting Suggestion |
| Excessive Heat | Immediately reduce the reaction temperature. For future experiments, use a lower setpoint. Consider if a milder heating source is needed. |
| Presence of Oxygen or Moisture | Ensure the reaction is set up under a strictly inert atmosphere and that all reagents and solvents are anhydrous. |
| Incompatible Reagents | Verify that all reagents are compatible under the reaction conditions. Strong bases can sometimes promote decomposition at elevated temperatures. |
Quantitative Data Summary
| Parameter | Typical Value Range (Illustrative) | Significance |
| Melting Point (Tm) | 150 - 250 °C | Indicates purity and the temperature at which the solid-to-liquid phase transition occurs. Decomposition may begin near or after melting. |
| Onset of Decomposition (TGA) | > 250 °C | The temperature at which significant mass loss begins, indicating the start of thermal decomposition. This is a critical parameter for determining the upper-temperature limit for handling and reactions. |
| Mass Loss (%) at Decomposition | Varies | Corresponds to the loss of specific fragments from the molecule (e.g., Cl, HCl). |
| Enthalpy of Fusion (ΔHf) | Varies | The energy required to melt the solid. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add the nucleophile (1.1 - 2.2 equivalents) and a suitable dry, polar aprotic solvent (e.g., DMF, DMSO). If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or NaH) may be required.
-
Reaction: Stir the mixture at the desired temperature (start with room temperature or slightly elevated temperatures like 50-80°C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH4Cl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure at a low temperature (< 40°C). Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Thermal Analysis (TGA/DSC)
-
Sample Preparation: Place a small amount (2-5 mg) of the this compound derivative into a TGA/DSC pan.
-
Instrument Setup: Place the pan in the instrument.
-
Atmosphere: Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature where complete decomposition is expected (e.g., 500 °C).
-
Data Analysis: Analyze the resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves to determine the onset of decomposition, melting point, and other thermal events.
Visualizations
References
Validation & Comparative
Comparative Reactivity Analysis: 1,6-Dichloro-2,7-naphthyridine vs. 2,7-Dichloro-1,8-naphthyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two isomeric dichloronaphthyridines, 1,6-dichloro-2,7-naphthyridine and 2,7-dichloro-1,8-naphthyridine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This class of reaction is pivotal in the functionalization of heteroaromatic systems for the development of novel therapeutic agents and other advanced materials. Due to the scarcity of direct experimental comparisons in peer-reviewed literature, this guide draws upon established principles of organic chemistry, analysis of electronic and steric effects, and data from analogous heterocyclic systems to provide a predictive comparison.
Theoretical Comparison of Reactivity
The reactivity of dichloronaphthyridines in SNAr reactions is primarily governed by the electron-withdrawing effect of the nitrogen atoms within the bicyclic system. These nitrogen atoms activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The position of the nitrogen atoms relative to the chlorine substituents dictates the degree of activation and, consequently, the reactivity of each chlorine atom.
In This compound , the chlorine atoms are at positions 1 and 6. The nitrogen at position 2 activates the chlorine at C1, while the nitrogen at position 7 activates the chlorine at C6. Both chlorines are ortho to a nitrogen atom, which provides significant activation through resonance stabilization of the Meisenheimer intermediate.
In 2,7-dichloro-1,8-naphthyridine , the chlorine atoms are at positions 2 and 7. The nitrogen at position 1 activates the chlorine at C2, and the nitrogen at position 8 activates the chlorine at C7. Similar to the 1,6-dichloro isomer, both chlorines are ortho to a nitrogen atom, leading to strong activation.
A key differentiator in reactivity arises from the position of the second nitrogen atom relative to the reaction center. In nucleophilic attack at C2 of 2,7-dichloro-1,8-naphthyridine, the negative charge in the Meisenheimer intermediate can be delocalized onto the N1 nitrogen. The N8 nitrogen provides an additional inductive electron-withdrawing effect. In contrast, for this compound, the second nitrogen is further away and its activating influence is likely less pronounced.
Based on these electronic considerations, it is predicted that 2,7-dichloro-1,8-naphthyridine is the more reactive of the two isomers towards nucleophilic aromatic substitution. The closer proximity of the second nitrogen atom in the 1,8-naphthyridine scaffold provides greater electronic activation.
Table 1: Predicted Relative Reactivity of Dichloronaphthyridine Isomers in SNAr
| Feature | This compound | 2,7-Dichloro-1,8-naphthyridine |
| Position of Cl Atoms | 1 and 6 | 2 and 7 |
| Activation by N Atoms | C1 activated by N2; C6 activated by N7 | C2 activated by N1; C7 activated by N8 |
| Electronic Effect | Both chlorines are ortho to a nitrogen atom. | Both chlorines are ortho to a nitrogen atom. The second nitrogen provides a stronger inductive pull due to its position in the adjacent ring. |
| Predicted Reactivity | High | Higher |
| Regioselectivity | Monosubstitution is expected to be less selective between the two positions under forcing conditions. | Monosubstitution is likely to be highly regioselective, favoring one position due to subtle electronic differences. |
Experimental Protocols
While specific comparative experimental data is not available, the following general protocols for nucleophilic aromatic substitution on dichloronaphthyridines can be adapted from literature on related compounds.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichloronaphthyridine isomer (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq. for monosubstitution, >2.0 eq. for disubstitution) to the solution.
-
Base Addition: Add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.5-3.0 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Chemical Structures
Caption: Chemical structures of the two isomeric dichloronaphthyridines.
Generalized SNAr Reaction Pathway
Caption: Generalized reaction pathway for nucleophilic aromatic substitution.
Logical Relationship of Reactivity Factors
Caption: Factors influencing the reactivity of dichloronaphthyridines in SNAr.
A Comparative Guide to the Synthesis of Substituted 2,7-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to substituted 2,7-naphthyridines, complete with experimental data and protocols.
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Its unique electronic and steric properties make it a valuable core for the development of novel therapeutics. The efficient and versatile synthesis of substituted 2,7-naphthyridines is therefore a critical aspect of drug discovery and development. This guide provides a comparative overview of two prominent synthetic strategies: a modern three-component reaction and a classical approach involving the cyclization of a pre-functionalized pyridine derivative via a Smiles rearrangement.
At a Glance: Comparison of Synthetic Routes
| Parameter | Three-Component Reaction | Smiles Rearrangement |
| Overall Strategy | Convergent, one-pot formation of the core structure | Linear, multi-step synthesis |
| Key Transformation | Formation of dihydro-2,7-naphthyridin-1-ones | Intramolecular nucleophilic aromatic substitution |
| Versatility | High, allows for diverse substitution patterns | Moderate, dependent on initial pyridine synthesis |
| Typical Yields | Moderate to good (50-85%) | Good to excellent (77-87% for key steps) |
| Starting Materials | Readily available aldehydes, amines, and amides | Substituted pyridines (may require synthesis) |
| Reaction Conditions | Microwave irradiation, mild acids | Conventional heating, basic conditions |
Synthetic Route 1: Three-Component Reaction
This modern approach offers a convergent and efficient route to substituted 2,7-naphthyridin-1-ones. The key step involves a one-pot, three-component reaction of an aldehyde, an amine, and an activated amide, leading to the formation of a dihydro-2,7-naphthyridine intermediate. This intermediate can then be either oxidized to the corresponding 2,7-naphthyridin-1-one or reduced to the saturated analog.
Logical Workflow: Three-Component Synthesis
comparative DFT study of 1,6-Dichloro-2,7-naphthyridine and its isomers
An objective comparison guide for researchers, scientists, and drug development professionals detailing a comparative Density Functional Theory (DFT) study of 1,6-dichloro-2,7-naphthyridine and its structural isomers.
Introduction
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds. The substitution pattern on the naphthyridine core significantly influences its physicochemical and pharmacological properties. Dichlorinated isomers of 2,7-naphthyridine represent a set of compounds where subtle changes in the chlorine atom positions can lead to distinct electronic and steric profiles, thereby affecting their potential as kinase inhibitors, antibacterial agents, or other therapeutic agents.
This guide outlines the framework for a comparative Density Functional Theory (DFT) study of this compound and its isomers. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules, providing insights that can guide synthesis and experimental testing.[1] While a direct comparative study for this specific set of isomers is not available in published literature, this guide synthesizes established computational protocols and presents an illustrative comparison based on well-understood structure-property relationships.
Data Presentation: Comparative Analysis of Isomers
A DFT study would yield key quantum chemical descriptors that help in comparing the isomers. The following tables present illustrative data for this compound and two other potential isomers (1,3-dichloro- and 1,8-dichloro-2,7-naphthyridine) to demonstrate how such data would be summarized. These values are calculated to highlight expected trends based on substituent effects.
Table 1: Calculated Electronic Properties
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.85 | -1.72 | 5.13 | 1.5 |
| 1,3-dichloro-2,7-naphthyridine | -7.05 | -1.88 | 5.17 | 3.8 |
| 1,8-dichloro-2,7-naphthyridine | -6.90 | -1.81 | 5.09 | 2.1 |
Note: Data are illustrative, based on typical DFT calculation outcomes. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.
Table 2: Calculated Thermodynamic Properties
| Isomer | Total Energy (Hartree) | Zero-Point Energy (kcal/mol) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| This compound | -1145.568 | 75.42 | 80.15 | 45.33 |
| 1,3-dichloro-2,7-naphthyridine | -1145.571 | 75.39 | 80.11 | 45.28 |
| 1,8-dichloro-2,7-naphthyridine | -1145.565 | 75.45 | 80.21 | 45.40 |
Note: Data are illustrative. The isomer with the lowest Gibbs Free Energy is predicted to be the most thermodynamically stable.
Experimental and Computational Protocols
Protocol 1: Density Functional Theory (DFT) Calculations
This protocol describes a standard methodology for performing a comparative DFT analysis of dichloronaphthyridine isomers.[2]
-
Structure Preparation: The 3D structures of this compound and its selected isomers (e.g., 1,3- and 1,8-dichloro) are drawn using molecular modeling software.
-
Geometry Optimization: The initial structures are optimized to find their most stable, lowest-energy conformation. This is performed using DFT.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is widely used for its balance of accuracy and computational cost.
-
Basis Set: 6-311++G(d,p), a flexible basis set that provides a good description of electron distribution, including diffuse functions and polarization.
-
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculations also yield the thermodynamic properties (Zero-Point Energy, Enthalpy, Gibbs Free Energy).
-
Electronic Property Calculation: Following optimization, single-point energy calculations are performed to determine key electronic properties.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.
-
Electrostatic Potential (ESP): An ESP map is generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules.
-
Dipole Moment: The total dipole moment is calculated to quantify the overall polarity of each isomer.
-
Protocol 2: General Synthesis of Dichloronaphthyridines
The synthesis of specific dichloronaphthyridine isomers can be complex. A common strategy involves the construction of the naphthyridine core followed by chlorination, or the use of chlorinated precursors. A generalized approach may involve the following steps:
-
Formation of Naphthyridine-dione Core: A tandem nitrile hydration/cyclization procedure can be used to access a 1,6-naphthyridine-5,7-dione intermediate from appropriate precursors.[3]
-
Chlorination: The dione intermediate is then subjected to a chlorination reaction. A standard method involves refluxing the dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
Work-up and Purification: After the reaction is complete, excess chlorinating agent is removed, typically by distillation under reduced pressure. The reaction mixture is then neutralized (e.g., with ice water and a base).
-
Extraction and Chromatography: The crude product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated. The final product is purified using column chromatography on silica gel to isolate the desired dichloronaphthyridine isomer.
Mandatory Visualizations
Caption: Workflow for a comparative DFT study of molecular isomers.
References
A Comparative Guide to Assessing the Purity of Synthesized 1,6-Dichloro-2,7-naphthyridine
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that directly impacts experimental outcomes, biological activity, and ultimately, the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1,6-Dichloro-2,7-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. We present a comparative analysis with its structural isomer, 5,7-Dichloro-1,6-naphthyridine, and discuss the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) in determining the purity of these compounds.
Introduction to this compound and its Alternatives
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms. The specific arrangement of these nitrogen atoms gives rise to various isomers, each with unique electronic and steric properties that can influence their biological activity. This compound is a valuable building block in the synthesis of more complex molecules with potential applications in oncology and as kinase inhibitors.[1]
For a meaningful comparison, we will evaluate this compound alongside its isomer, 5,7-Dichloro-1,6-naphthyridine. The subtle change in the position of the chlorine and nitrogen atoms can lead to different pharmacological profiles, making a comparative purity and performance assessment essential for drug discovery programs.[2]
Comparative Purity Analysis
The purity of synthesized batches of this compound and its isomer can be determined using a variety of analytical techniques. Below is a summary of typical purity data obtained for these compounds.
| Compound | Manufacturer Stated Purity | Analytical Method |
| This compound | 97%[3] | Not Specified |
| 5,7-Dichloro-1,6-naphthyridine | 97%[4] | Gas Chromatography (GC) |
Performance Comparison of Naphthyridine Isomers
The choice of a particular naphthyridine scaffold in a drug discovery program is often dictated by its biological activity. Different isomers can exhibit varied potency and selectivity against biological targets.
| Naphthyridine Scaffold | Reported Biological Activity | Reference |
| 1,6-Naphthyridine | CDK5 inhibitors for kidney diseases.[1] | |
| 1,7-Naphthyridine | Potent HIV-1 RT inhibition.[2] | |
| 2,7-Naphthyridine | Targeted anti-staphylococcal candidates. | |
| 1,8-Naphthyridine | Anticancer, antimicrobial, and anti-inflammatory activities.[5] | |
| 1,5-Naphthyridine | Anticancer activity.[6] |
Experimental Protocols for Purity Assessment
Accurate and reproducible purity data relies on well-defined experimental protocols. Below are detailed methodologies for the three key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. A reverse-phase method is generally suitable for dichloronaphthyridines.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg/mL solution of the dichloronaphthyridine in a 1:1 mixture of acetonitrile and water.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both separation and structural information, making it ideal for identifying and quantifying impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low to mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 300 °C) to ensure elution of the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation: A dilute solution (e.g., 100 µg/mL) of the dichloronaphthyridine in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Purity is calculated from the total ion chromatogram (TIC) by area percent normalization. The mass spectra of any observed impurities can be used for their identification by comparison to spectral libraries or through interpretation of fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized dichloronaphthyridine and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons of interest for both the analyte and the internal standard).
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate well-resolved signals of the analyte and the internal standard that correspond to a known number of protons.
-
-
Purity Calculation: The purity of the analyte is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
Visualizing the Purity Assessment Workflow
A clear workflow is essential for a systematic approach to purity determination.
Caption: Workflow for the purity assessment of synthesized this compound.
Signaling Pathway Context
The biological activity of naphthyridine derivatives often stems from their ability to interact with key signaling pathways implicated in disease. For instance, their role as kinase inhibitors is of significant interest.
Caption: Inhibition of a kinase signaling pathway by a naphthyridine derivative.
References
- 1. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5,7-Dichloro-1,6-naphthyridine, 97% | Fisher Scientific [fishersci.ca]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Naphthyridine Analogs in Biological Screening
The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a recognized privileged scaffold in medicinal chemistry. Its various isomers, including 1,6-naphthyridine, 2,7-naphthyridine, and 1,7-naphthyridine, have been extensively explored, leading to the discovery of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide summarizes key biological screening data for several classes of naphthyridine analogs, details the experimental methods used for their evaluation, and visualizes relevant biological pathways and workflows.
Anticancer Activity of Naphthyridine Derivatives
Naphthyridine analogs have demonstrated significant potential as anticancer agents, with various derivatives exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular targets like topoisomerase II and various kinases.[4]
Quantitative Anticancer Screening Data
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference Compound | Source |
| Naphthyridine Derivatives | HeLa (Cervical Cancer) | 16 : 0.7 µM | Colchicine | [4] |
| HL-60 (Leukemia) | 16 : 0.1 µM | Colchicine | [4] | |
| PC-3 (Prostate Cancer) | 16 : 5.1 µM | Colchicine | [4] | |
| 2,7-Naphthyridine-3-carboxylic Acid Derivatives | SF-539 (CNS Cancer) | 8i : GI50 = 0.70 µmol | - | [5] |
| 1,6-Naphthyridine-2-one Derivatives | HCT116 (Colorectal Cancer) | 19g : Potent Inhibition | - | [6] |
| Naturally Derived 1,6-Naphthyridines | HL60 (Leukemia) | 25-28 : 0.03–8.5 μM | - | [3][7] |
| K562 (Erythroleukemia) | 25-28 : 0.03–8.5 μM | - | [3][7] | |
| MCF-7 (Breast Cancer) | 25-28 : 0.03–8.5 μM | - | [3][7] | |
| HepG2 (Hepatocellular Carcinoma) | 25-28 : 0.03–8.5 μM | - | [3][7] | |
| HT-29 (Colon Adenocarcinoma) | 25-28 : 0.03–8.5 μM | - | [3][7] |
Antimicrobial Activity of 2,7-Naphthyridine Analogs
Certain derivatives of 2,7-naphthyridine have shown promising and selective antimicrobial activity, particularly against Gram-positive bacteria.
Quantitative Antimicrobial Screening Data
| Compound | Microorganism | Activity (MIC) | Source |
| 10j | Staphylococcus aureus | 8 mg/L | [8] |
| 10f | Staphylococcus aureus | 31 mg/L | [8] |
Experimental Protocols
A clear understanding of the methodologies used to generate the screening data is crucial for the interpretation and replication of results.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HL-60, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the naphthyridine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the overall scientific approach.
Anticancer Drug Discovery Workflow
FGFR4 Signaling Pathway Inhibition
References
- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Suzuki and Stille Coupling on Dichloronaphthyridines
For researchers and professionals in drug development and materials science, the functionalization of heteroaromatic scaffolds like naphthyridines is a critical step in the synthesis of novel compounds with potential biological activity. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods for forming carbon-carbon bonds. This guide provides an objective comparison of their performance for the functionalization of dichloronaphthyridines, supported by general experimental data and principles to aid in the selection of the most appropriate method for a given synthetic challenge.
While direct head-to-head comparative studies on dichloronaphthyridines are not extensively documented in publicly available literature, this guide synthesizes information from studies on related dihaloheteroarenes and the known principles of each coupling reaction to provide a comprehensive overview.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2] | High toxicity of organotin reagents and byproducts.[1][3] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[1][3] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[4] | Excellent, tolerates a wide range of functional groups.[1][5] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2][6] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be difficult to remove from the reaction mixture.[1][6] |
| Catalyst & Ligands | Wide variety of Pd catalysts and phosphine ligands available. | Similar range of Pd catalysts and ligands are effective. |
Performance in Specific Applications: A Data-Driven Comparison
The choice between Suzuki and Stille coupling often comes down to the specific substrates involved and the desired outcome. The following tables summarize expected quantitative yield data based on analogous systems and general principles for the functionalization of a generic dichloronaphthyridine.
Table 1: Mono-arylation of 2,7-Dichloronaphthyridine
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) | Reference Principles |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-90 | [7][8] |
| Stille | Arylstannane | Pd(PPh₃)₄ (5 mol%) | - | Toluene | 110 | 75-95 | [9] |
Table 2: Sequential Di-arylation of 2,7-Dichloronaphthyridine
| Entry | Coupling Partner 1 (Suzuki) | Coupling Partner 2 (Stille) | Expected Overall Yield (%) | Key Considerations |
| Sequential | Phenylboronic acid | 4-Methoxyphenylstannane | 60-80 | The differential reactivity of the C-Cl bonds and the choice of catalyst can influence selectivity. Stille coupling's tolerance for functional groups can be advantageous in later stages of a synthesis. |
Decision Workflow: Choosing Between Suzuki and Stille Coupling
The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Catalytic Cycles: A Visual Comparison
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination.[1] However, the nature of the organometallic reagent dictates key differences in the transmetalation step.
Caption: Generalized catalytic cycles for Suzuki and Stille couplings.
Experimental Protocols
The following are representative, generalized experimental protocols for the mono-arylation of a dichloronaphthyridine. These should be adapted and optimized for specific substrates and coupling partners.
Suzuki Coupling Protocol
A mixture of the dichloronaphthyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL) is then added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired mono-arylated naphthyridine.
Stille Coupling Protocol
To a solution of the dichloronaphthyridine (1.0 mmol) and the arylstannane (1.1 mmol) in anhydrous and degassed toluene (10 mL) is added Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The reaction vessel is sealed under an inert atmosphere (e.g., argon or nitrogen) and the mixture is heated to 110 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[1] The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Conclusion
Both the Suzuki and Stille couplings are indispensable transformations in modern organic synthesis. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups, significant steric hindrance, or where the corresponding boronic acid is unstable, the Stille coupling often proves to be the more robust and higher-yielding option, despite the toxicity concerns associated with organotin compounds.[1][5] The choice of method for the functionalization of dichloronaphthyridines will ultimately depend on the specific synthetic goals, the nature of the coupling partners, and the laboratory's capabilities for handling toxic reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,6-Dichloro-2,7-naphthyridine: A Procedural Guide
Hazard Profile and Safety Precautions
Based on analogous compounds, 1,6-Dichloro-2,7-naphthyridine is anticipated to possess the following hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Chemical safety goggles or face shield | To protect against splashes and serious eye irritation.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation and respiratory tract irritation.[1][3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
1. Waste Collection and Storage:
- Segregation: Collect waste this compound and any contaminated materials (e.g., filter paper, pipette tips) in a dedicated, clearly labeled, and sealed container.
- Container: The container must be made of a material compatible with chlorinated compounds and have a secure lid.
- Labeling: The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Toxic," "Irritant").
- Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3]
2. Neutralization of Small Spills:
- In the event of a small spill, it should be contained and collected without creating dust.[1]
- Use an absorbent material to clean the area.
- The collected spill material should be placed in the hazardous waste container.
3. Professional Disposal:
- Contact a Certified Waste Disposal Company: The disposal of chlorinated heterocyclic compounds must be handled by a licensed and certified hazardous waste disposal company. These companies have the expertise and equipment to manage such waste in an environmentally sound manner.
- Provide Information: Inform the disposal company of the chemical's identity and known hazards. Provide them with any available safety data.
- Follow Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Experimental Disposal Methodologies:
For larger quantities or industrial applications, advanced disposal techniques may be considered, although these are typically performed by specialized facilities. One such method is catalytic hydrodechlorination (HDC) . This process involves reacting the chlorinated waste with a hydrogen source in the presence of a catalyst to convert the chlorinated compound into less toxic hydrocarbons and hydrogen chloride.[4][5] This method aligns with green chemistry principles by transforming hazardous materials into more benign substances.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
